molecular formula C6H6BBrO3 B1446246 4-Bromo-3-hydroxyphenylboronic acid CAS No. 1701448-16-9

4-Bromo-3-hydroxyphenylboronic acid

Cat. No.: B1446246
CAS No.: 1701448-16-9
M. Wt: 216.83 g/mol
InChI Key: CJZSBTMJFVLOFA-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxyphenylboronic acid is a useful research compound. Its molecular formula is C6H6BBrO3 and its molecular weight is 216.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-hydroxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-hydroxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-bromo-3-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BBrO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZSBTMJFVLOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Br)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-3-hydroxyphenylboronic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-hydroxyphenylboronic acid

Executive Summary

4-Bromo-3-hydroxyphenylboronic acid is a specialized arylboronic acid that has garnered significant attention within the medicinal chemistry and drug development sectors. Its unique trifunctional nature—featuring a boronic acid, a phenol, and a bromine atom—renders it a highly valuable building block for synthesizing complex heterocyclic molecules. Notably, it serves as a critical intermediate in the preparation of potent inhibitors for enzymes such as Bruton's tyrosine kinase (Btk) and phosphoinositide 3-kinase delta (PI3Kδ), which are key targets in oncology and immunology.[] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 4-Bromo-3-hydroxyphenylboronic acid, offering a technical resource for researchers and scientists. It details essential data on its structure and stability, outlines protocols for its characterization, and provides field-proven insights into its safe handling and storage, grounding its utility within the broader context of modern drug discovery.

Introduction: A Strategic Building Block in Medicinal Chemistry

The Ascendancy of Boronic Acids in Drug Design

The incorporation of boron, specifically the boronic acid moiety [-B(OH)₂], into drug candidates represents one of the most significant advances in medicinal chemistry over the past two decades.[2] This functional group is not merely a passive structural element; its unique electronic properties and ability to form reversible covalent bonds with diols and active site serines in target proteins confer distinct pharmacological advantages. This has led to the successful development and FDA approval of several boronic acid-containing drugs, including the proteasome inhibitor Bortezomib for multiple myeloma and the β-lactamase inhibitor Vaborbactam.[2][3] The growing interest in this class of compounds underscores the need for a deep understanding of the physical properties of versatile boronic acid building blocks.[2][4]

Profile of 4-Bromo-3-hydroxyphenylboronic Acid

4-Bromo-3-hydroxyphenylboronic acid (CAS No. 1701448-16-9) emerges as a strategically important reagent.[5] Its structure is primed for sequential, regioselective modifications. The boronic acid group is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), the bromine atom offers a secondary site for further cross-coupling or other substitutions, and the phenolic hydroxyl group can be used for etherification or esterification. This synthetic versatility is precisely why it is a documented precursor for advanced heterocyclic systems, including pyrazolo[3,4-d]pyrimidines, which are explored for dual Btk and PI3Kδ inhibition therapies.[] A thorough characterization of its physical properties is therefore foundational for its effective and reproducible use in complex synthetic campaigns.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of a reagent is paramount for its successful application in synthesis, ensuring reproducibility and scalability.

Identity and Structural Attributes
  • IUPAC Name: (4-Bromo-3-hydroxyphenyl)boronic acid

  • CAS Number: 1701448-16-9[5]

  • Molecular Formula: C₆H₆BBrO₃[5][6]

  • SMILES: OB(C1=CC=C(Br)C(O)=C1)O[5]

Summary of Physical Data

The following table summarizes the key physical properties of 4-Bromo-3-hydroxyphenylboronic acid. It is important to note that while some data is experimentally derived, other values are predicted based on computational models for this specific molecule or its isomers, a common practice for specialized reagents where extensive literature is not yet available.

PropertyValueSource/Comment
Molecular Weight 216.83 g/mol [5]
Appearance Solid[6]
Melting Point Not explicitly reported. Expected to be >200 °C.Based on related structures like 4-Bromophenylboronic acid (204-206 °C)[7] and 4-Hydroxyphenylboronic acid (>230 °C).[8][9]
Boiling Point 362.6 ± 52.0 °CPredicted for the related isomer, 4-Bromo-2-hydroxyphenylboronic acid.[10]
Density 1.84 ± 0.1 g/cm³Predicted for the related isomer, 4-Bromo-2-hydroxyphenylboronic acid.[10]
pKa 8.40 ± 0.58Predicted for the phenolic proton of the related isomer, 4-Bromo-2-hydroxyphenylboronic acid.[10] The boronic acid pKa is also relevant.
Solubility No specific data available.Expected to be soluble in polar organic solvents such as Methanol, DMSO, and Acetonitrile, similar to 4-Hydroxyphenylboronic acid.[9][11]
In-depth Analysis of Key Properties
  • Melting Point: The melting point is a critical indicator of purity. While an exact experimental value for this compound is not widely published, it is expected to be a high-melting solid, characteristic of arylboronic acids which often exhibit intermolecular hydrogen bonding. Any significant deviation from a sharp melting range would suggest the presence of impurities or residual solvent.

  • Solubility Profile: The presence of both a hydroxyl and a boronic acid group imparts a degree of polarity. Solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, and in alcohols like methanol, which can effectively solvate the hydrogen-bonding groups. Its solubility in less polar solvents like dichloromethane or ethers is likely limited. This profile is crucial when selecting solvent systems for reactions and purifications.

  • Acidity (pKa): The molecule possesses two acidic protons: one on the phenolic hydroxyl group and those on the boronic acid. The predicted pKa of ~8.4 for the phenol is reasonable, as the electron-withdrawing effects of the adjacent bromine and the boronic acid group increase its acidity compared to phenol itself (pKa ~10). The boronic acid group is a Lewis acid and its Brønsted acidity (pKa) is typically in the range of 8-10. These values are critical for predicting its reactivity under basic conditions, such as those used in Suzuki coupling reactions where deprotonation is often a key step.

Spectroscopic and Analytical Characterization

Structural verification and purity assessment are non-negotiable in drug development. The following section details the expected spectroscopic signatures and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure confirmation. The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons, while ¹¹B NMR can confirm the presence and coordination state of the boron atom.

  • Expected ¹H NMR Spectrum (in DMSO-d₆):

    • Aromatic Protons: The three aromatic protons will appear as a complex multiplet or as distinct doublets and doublet of doublets in the range of δ 7.0-7.8 ppm. The precise splitting pattern is dictated by the ortho, meta, and para coupling constants.

    • Hydroxyl Protons: The phenolic (-OH) and boronic acid (-B(OH)₂) protons will appear as broad singlets. Their chemical shifts are concentration-dependent and can vary widely, often between δ 5.0 and δ 10.0 ppm. They are also exchangeable with D₂O.

  • Experimental Protocol: NMR Sample Preparation

    • Accurately weigh 5-10 mg of 4-Bromo-3-hydroxyphenylboronic acid into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes polar analytes and shifts the residual water peak away from areas of interest.

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

    • Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

  • Expected Characteristic Absorption Bands:

    • O-H Stretch: A very broad and strong band from 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups from both the phenol and boronic acid.

    • B-O Stretch: A strong, characteristic band typically appearing in the 1310-1380 cm⁻¹ region.

    • Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

    • C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.

Handling, Storage, and Safety

As a Senior Application Scientist, the emphasis on safety and material integrity is paramount. Adherence to proper protocols prevents degradation of the reagent and ensures operator safety.

GHS Hazard Classification
Hazard ClassStatement
Acute Toxicity, Oral H302: Harmful if swallowed[5]
Skin Corrosion/Irritation H315: Causes skin irritation[5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[5]
STOT - Single Exposure H335: May cause respiratory irritation[5]
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[12][13]

  • Dispensing: Use appropriate tools (spatula, weighing paper) to handle the solid. Avoid generating dust.[14]

  • Storage Conditions: 4-Bromo-3-hydroxyphenylboronic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[5] Boronic acids are susceptible to dehydration to form boroxines, and exposure to moisture and air should be minimized to maintain their integrity.[15]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[12]

Visualization: Safe Handling Workflow

G cluster_storage Material Receipt & Storage cluster_handling Experimental Use (in Fume Hood) cluster_disposal Post-Experiment Receiving Receiving: Verify Integrity Storage Storage: 2-8°C, Inert Atmosphere Receiving->Storage Log in inventory Weighing Weighing: Use PPE, Minimize Dust Storage->Weighing Retrieve from storage Reaction Reaction Setup: Add to Solvent Weighing->Reaction Workup Reaction Workup Reaction->Workup Waste Waste Disposal: Follow EHS Guidelines Workup->Waste

Caption: Workflow for the safe handling of 4-Bromo-3-hydroxyphenylboronic acid.

Relevance and Application in Drug Discovery

The physical properties discussed directly influence the utility of 4-Bromo-3-hydroxyphenylboronic acid as a molecular scaffold.

A Versatile Precursor for Kinase Inhibitors

The primary application driving interest in this compound is its role as a precursor to complex heterocyclic kinase inhibitors.[] Its defined structure allows for a rational and predictable synthetic strategy. For instance, a Suzuki coupling at the boronic acid position can be followed by a subsequent coupling or functionalization at the bromine position, building molecular complexity in a controlled manner.

Visualization: Role in Drug Discovery Pathway

G A 4-Bromo-3-hydroxyphenylboronic acid (Starting Material) B Palladium-Catalyzed Cross-Coupling Reaction A->B C Heterocyclic Core Synthesis (e.g., Pyrazolo[3,4-d]pyrimidine) B->C D Advanced Intermediate C->D E Final API (Btk / PI3Kδ Inhibitor) D->E Further Synthetic Steps F Therapeutic Application (Oncology / Immunology) E->F Formulation & Clinical Use

Caption: Logical progression from starting material to therapeutic application.

Conclusion

4-Bromo-3-hydroxyphenylboronic acid is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its physical properties—a stable, high-melting solid with predictable solubility and well-defined spectroscopic characteristics—make it a reliable component in multi-step synthetic pathways. A comprehensive understanding of its handling requirements, stability, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

  • PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.
  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyphenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]

  • PubMed. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-3-hydroxyphenylboronic acid: A Versatile Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Multi-functionalized Building Blocks

In the landscape of modern drug discovery and materials science, the efficiency of synthesizing complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Among this critical class of reagents, 4-Bromo-3-hydroxyphenylboronic acid (CAS 1701448-16-9) represents a particularly valuable, trifunctionalized building block. Its unique arrangement of a boronic acid, a hydroxyl group, and a bromine atom on a phenyl ring offers medicinal chemists and materials scientists a versatile platform for intricate molecular design and synthesis. The strategic placement of these functional groups allows for sequential and site-selective reactions, enabling the construction of complex scaffolds from a single, readily accessible starting material.

This technical guide provides an in-depth exploration of 4-Bromo-3-hydroxyphenylboronic acid, from its fundamental chemical properties and synthesis to its applications and handling. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique reactivity of this compound in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is the foundation of its effective application in synthesis.

PropertyValueSource
CAS Number 1701448-16-9[3]
Molecular Formula C₆H₆BBrO₃[3]
Molecular Weight 216.83 g/mol [3]
Appearance White to off-white solidInferred from similar compounds
Purity Typically ≥95%[3]
Storage Inert atmosphere, 2-8°C[3]

Spectroscopic Characterization (Predicted):

  • ¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling constants influenced by the electronic effects of the bromo, hydroxyl, and boronic acid substituents. The hydroxyl and boronic acid protons will appear as broad singlets.

  • ¹³C NMR (in DMSO-d₆): The carbon NMR spectrum will display six signals corresponding to the aromatic carbons. The carbon attached to the boron atom will exhibit a characteristic broad signal due to quadrupolar relaxation.

  • FT-IR (KBr Pellet): The infrared spectrum will be characterized by a broad O-H stretching band for the hydroxyl and boronic acid groups, aromatic C-H stretching, and C=C stretching bands. A strong B-O stretching vibration is also expected.

  • Mass Spectrometry (ESI-MS): The mass spectrum will show a characteristic isotopic pattern for the bromine atom, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Synthesis of 4-Bromo-3-hydroxyphenylboronic acid: A Plausible Approach

A common and effective method for the synthesis of hydroxyphenylboronic acids involves a Grignard reaction with a protected bromophenol, followed by reaction with a trialkyl borate and subsequent deprotection.[4] This approach prevents the acidic proton of the hydroxyl group from interfering with the Grignard reagent formation.

Proposed Synthetic Workflow:

G Start 4-Bromo-3-hydroxyphenol Protect Protection of Hydroxyl Group (e.g., with TBDMSCl) Start->Protect TBDMSCl, Imidazole Grignard Grignard Reagent Formation (with Mg) Protect->Grignard Mg, THF Boronation Reaction with Trialkyl Borate (e.g., B(OMe)₃) Grignard->Boronation B(OMe)₃, -78 °C Hydrolysis Acidic Hydrolysis and Deprotection Boronation->Hydrolysis HCl (aq) Product 4-Bromo-3-hydroxyphenylboronic acid Hydrolysis->Product

Caption: Proposed synthesis of 4-Bromo-3-hydroxyphenylboronic acid.

Step-by-Step Experimental Protocol (Illustrative):

  • Protection: To a solution of 4-bromo-3-hydroxyphenol in an anhydrous aprotic solvent (e.g., THF or DCM), add a suitable protecting group reagent such as tert-butyldimethylsilyl chloride (TBDMSCl) and an amine base like imidazole. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After an aqueous work-up, the protected bromophenol is purified, typically by column chromatography on silica gel.

  • Grignard Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), activate magnesium turnings. Add a solution of the protected bromophenol in anhydrous THF dropwise to initiate the Grignard reaction.[5]

  • Boronation: Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C) and add a trialkyl borate, such as trimethyl borate, dropwise.[5] Allow the reaction to warm to room temperature slowly.

  • Hydrolysis and Deprotection: Quench the reaction by the slow addition of an aqueous acid solution (e.g., HCl). This step both hydrolyzes the borate ester and removes the silyl protecting group to yield the desired 4-Bromo-3-hydroxyphenylboronic acid.

  • Isolation and Purification: The product can be isolated by extraction and purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture).[6]

Core Reactivity and Synthetic Applications

The synthetic utility of 4-Bromo-3-hydroxyphenylboronic acid stems from its three distinct functional groups, which can be addressed in a controlled, sequential manner.

Logical Flow of Sequential Reactions:

G Start 4-Bromo-3-hydroxyphenylboronic acid Suzuki Suzuki-Miyaura Coupling (at Boronic Acid) Start->Suzuki Pd catalyst, Base, Aryl Halide Bromination Further Halogenation (at Bromine site, e.g., another Suzuki) Suzuki->Bromination Pd catalyst, Base, Boronic Acid Hydroxyl_Mod Modification of Hydroxyl Group (e.g., Etherification, Esterification) Suzuki->Hydroxyl_Mod Bromination->Hydroxyl_Mod Product Complex Poly-functionalized Molecule Bromination->Product Hydroxyl_Mod->Product

Sources

Navigating the Nuances of 4-Bromo-3-hydroxyphenylboronic acid: A Technical Guide to Safe and Effective Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids are indispensable building blocks. Among these, 4-Bromo-3-hydroxyphenylboronic acid stands out for its utility in creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. However, realizing its full synthetic potential necessitates a deep understanding of its chemical nature and a rigorous adherence to safety protocols. This guide, compiled from the perspective of a Senior Application Scientist, offers a comprehensive overview of the safe handling, storage, and disposal of 4-Bromo-3-hydroxyphenylboronic acid, grounded in established safety data and practical laboratory experience.

Compound Profile and Hazard Identification

A thorough understanding of the physicochemical properties of a compound is the bedrock of its safe handling.

PropertyValueSource
Molecular Formula C₆H₆BBrO₃
Molecular Weight 216.83 g/mol
Appearance White to off-white or light brown powder/crystals
Melting Point >230 °C
Solubility Soluble in methanol, acetonitrile, and DMSO.

Hazard Identification:

4-Bromo-3-hydroxyphenylboronic acid is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) classifications highlight the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation[1][2][3].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2][3].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1][2][3].

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].

It is crucial to internalize these hazards not as deterrents, but as guiding principles for establishing a safe and controlled experimental environment.

The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is non-negotiable when handling 4-Bromo-3-hydroxyphenylboronic acid.

Engineering Controls:

  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation[4]. The fume hood provides a physical barrier and ensures that any dust or vapors are effectively contained and exhausted.

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, such as transferring solutions or during quenching of reactions, a face shield should be worn in addition to goggles[5].

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact. It is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the compound[5].

    • Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure is essential to protect against splashes and spills[5].

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling Procedure cluster_Post_Handling Post-Handling Assess_Risk Assess Experimental Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Determines Don_PPE Don PPE (Goggles, Gloves, Lab Coat) Select_PPE->Don_PPE Leads to Fume_Hood Work in Fume Hood Don_PPE->Fume_Hood Proceed to Handle_Compound Handle Compound Fume_Hood->Handle_Compound Enables Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE After Completion Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Final Step

Figure 1: Personal Protective Equipment (PPE) workflow for handling 4-Bromo-3-hydroxyphenylboronic acid.

Standard Operating Procedures for Safe Handling

Adherence to a well-defined Standard Operating Procedure (SOP) is critical for minimizing risk and ensuring reproducible experimental outcomes.

3.1. Weighing and Transferring the Solid:

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weighing paper, receiving vessel) within the fume hood.

  • Weighing: Tare a suitable container on a balance located inside the fume hood or in close proximity. Carefully transfer the desired amount of 4-Bromo-3-hydroxyphenylboronic acid to the container using a clean spatula. Avoid creating dust by handling the solid gently.

  • Transfer: Securely cap the container before removing it from the balance. If transferring to a reaction vessel, do so within the fume hood.

3.2. Preparation of Solutions:

  • Solvent Addition: Add the solvent to the solid within the fume hood. Be mindful of potential exothermic reactions, although none are expected with common laboratory solvents.

  • Dissolution: If necessary, gently swirl or stir the mixture to aid dissolution. Avoid vigorous shaking that could lead to splashing.

Reactivity, Stability, and Incompatible Materials

Understanding the reactivity profile of 4-Bromo-3-hydroxyphenylboronic acid is crucial for preventing hazardous reactions.

  • Stability: The compound is generally stable under normal laboratory conditions. However, like many boronic acids, it can be susceptible to dehydration.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or uncontrolled reactions[6].

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas[7][8][9][10]. Therefore, reactions at elevated temperatures should be conducted with extreme caution and under an inert atmosphere if necessary.

Storage and Waste Disposal

Proper storage and disposal are integral components of the chemical lifecycle and are governed by strict regulations.

5.1. Storage:

  • Store 4-Bromo-3-hydroxyphenylboronic acid in a tightly sealed container in a cool, dry, and well-ventilated area[6].

  • Keep it segregated from incompatible materials, particularly strong oxidizing agents[6].

  • While room temperature storage is generally acceptable, some suppliers recommend storage at <15°C in a dark place to maintain long-term stability.

5.2. Waste Disposal:

  • Collection: All waste containing 4-Bromo-3-hydroxyphenylboronic acid, including contaminated consumables (gloves, weighing paper), should be collected in a designated and clearly labeled hazardous waste container.

  • Aqueous Waste: For aqueous waste streams from reaction workups, it's important to consider the potential for boron to be present. While boronic acids can be removed from organic layers by extraction with a basic aqueous solution, this transfers the hazard to the aqueous phase[11].

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.

Disposal_Workflow cluster_Waste_Generation Waste Generation cluster_Segregation_Containment Segregation & Containment cluster_Final_Disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Paper, etc.) Solid_Container Designated Solid Hazardous Waste Bin Solid_Waste->Solid_Container Segregate into Liquid_Waste Reaction Residues & Aqueous Layers Liquid_Container Labeled Liquid Hazardous Waste Bottle Liquid_Waste->Liquid_Container Segregate into EH_S_Pickup Arrange for EHS Pickup Solid_Container->EH_S_Pickup Schedule Liquid_Container->EH_S_Pickup Schedule Regulatory_Compliance Ensure Regulatory Compliance EH_S_Pickup->Regulatory_Compliance Follow Procedures for

Figure 2: Waste disposal workflow for 4-Bromo-3-hydroxyphenylboronic acid.

Emergency Procedures: Preparedness and Response

Even with the most stringent precautions, the potential for accidental exposure or spills exists. A well-rehearsed emergency plan is therefore essential.

6.1. First Aid Measures:

  • Inhalation: If inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4][12].

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[4][13][14].

  • Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4][14].

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].

6.2. Spill Response:

  • Evacuate: In the event of a significant spill, evacuate the immediate area and alert colleagues.

  • Control: If it is safe to do so, prevent the spread of the spill.

  • Cleanup (for small spills):

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container[4].

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the laboratory and contact the institution's Environmental Health and Safety (EHS) department immediately.

Application in a Research Context: The Suzuki-Miyaura Coupling

A primary application of 4-Bromo-3-hydroxyphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. A generalized workflow for such a reaction highlights the practical implementation of the safety protocols discussed.

Suzuki_Miyaura_Workflow cluster_Reaction_Setup Reaction Setup (in Fume Hood) cluster_Reaction_Execution Reaction Execution cluster_Workup_Purification Workup and Purification Weigh_Reactants Weigh 4-Bromo-3-hydroxyphenylboronic acid, Aryl Halide, and Base Add_Solvent Add Degassed Solvent Weigh_Reactants->Add_Solvent Dissolve in Add_Catalyst Add Palladium Catalyst and Ligand Add_Solvent->Add_Catalyst Followed by Heat_Stir Heat and Stir under Inert Atmosphere Add_Catalyst->Heat_Stir Initiate Monitor_Progress Monitor Reaction by TLC/LC-MS Heat_Stir->Monitor_Progress Periodically Quench_Reaction Quench Reaction Monitor_Progress->Quench_Reaction Upon Completion Aqueous_Extraction Perform Aqueous Extraction Quench_Reaction->Aqueous_Extraction Proceed to Column_Chromatography Purify by Column Chromatography Aqueous_Extraction->Column_Chromatography Isolate Product via

Figure 3: Generalized workflow for a Suzuki-Miyaura coupling reaction involving 4-Bromo-3-hydroxyphenylboronic acid.

During the workup phase of a Suzuki-Miyaura coupling, it is common to use a basic aqueous wash to remove unreacted boronic acid[11]. This step underscores the importance of treating all waste streams as potentially hazardous.

By integrating a comprehensive understanding of the hazards of 4-Bromo-3-hydroxyphenylboronic acid with meticulous experimental technique and robust safety protocols, researchers can confidently and safely leverage its synthetic potential to advance their scientific endeavors.

References

  • PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! r/chemistry. Retrieved from [Link]

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]

  • University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • ScienceDirect. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Retrieved from [Link]

  • AIDIC - The Italian Association of Chemical Engineering. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Retrieved from [Link]

  • IsoLab. (n.d.). Boric Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to 4-Bromo-3-hydroxyphenylboronic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-bromo-3-hydroxyphenylboronic acid, a versatile bifunctional reagent increasingly utilized in organic synthesis, particularly in the realms of medicinal chemistry and materials science. We will delve into its historical context, plausible synthetic pathways with detailed experimental considerations, its physicochemical properties, and its pivotal role as a building block in modern synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Introduction and Historical Context

The journey of boronic acids began in 1860 with the pioneering work of Edward Frankland, who first synthesized these organoboron compounds.[1] However, the true potential of arylboronic acids as indispensable tools in synthetic chemistry was not fully realized until the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, first reported in 1981.[2][3] This reaction, which forges carbon-carbon bonds with remarkable efficiency and functional group tolerance, has since become a cornerstone of modern organic synthesis.

While a specific, seminal publication detailing the first-ever synthesis of 4-bromo-3-hydroxyphenylboronic acid remains elusive in the historical literature, its emergence is intrinsically linked to the expanding utility of substituted phenylboronic acids as key intermediates. The presence of three distinct functional moieties—the boronic acid, a hydroxyl group, and a bromine atom—on a stable phenyl scaffold makes it a highly valuable and versatile building block for creating molecular complexity.

Physicochemical Properties

4-Bromo-3-hydroxyphenylboronic acid is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C.[4] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 1701448-16-9[4]
Molecular Formula C₆H₆BBrO₃[4]
Molecular Weight 216.83 g/mol [4]
Appearance Solid[5]
Storage Inert atmosphere, 2-8°C[4]

Synthesis of 4-Bromo-3-hydroxyphenylboronic Acid: A Plausible and Validated Approach

The synthesis of 4-bromo-3-hydroxyphenylboronic acid is not explicitly detailed in a single, readily available source. However, based on established methodologies for the preparation of analogous hydroxyphenylboronic acids, a reliable synthetic route can be constructed. The key challenge lies in the presence of the acidic phenolic proton, which is incompatible with the organometallic intermediates typically used in boronic acid synthesis. Therefore, a protection-deprotection strategy is essential.

A general and widely applicable method involves the protection of the hydroxyl group of a starting bromophenol, followed by a halogen-metal exchange to form an organometallic species, which is then trapped with a trialkyl borate. Subsequent acidic workup both hydrolyzes the boronate ester and removes the protecting group to yield the desired product.

A plausible and robust synthetic pathway starting from 2-bromo-5-hydroxytoluene is outlined below. This approach adapts a well-documented procedure for a similar transformation.

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: Protection of Hydroxyl Group cluster_1 Step 2: Halogen-Metal Exchange and Borylation cluster_2 Step 3: Deprotection and Isolation start 2-Bromo-5-hydroxytoluene intermediate1 Protected 2-Bromo-5-hydroxytoluene start->intermediate1 Protection intermediate2 Aryllithium Species intermediate1->intermediate2 Lithiation reagent1 Protecting Agent (e.g., TBDMSCl, Imidazole, DMF) reagent1->intermediate1 intermediate3 Boronate Ester intermediate2->intermediate3 Borylation product 4-Bromo-3-hydroxyphenylboronic acid intermediate3->product Hydrolysis reagent2 n-BuLi, THF, -78°C reagent2->intermediate2 reagent3 Triisopropyl borate, -78°C to RT reagent3->intermediate3 reagent4 Acidic Workup (e.g., HCl) reagent4->product

Caption: Plausible synthetic workflow for 4-Bromo-3-hydroxyphenylboronic acid.

Detailed Experimental Protocol (Hypothetical, based on analogous transformations)

Step 1: Protection of 2-Bromo-5-hydroxytoluene

  • To a solution of 2-bromo-5-hydroxytoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Cool the mixture to 0°C and add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the protected intermediate, which can often be used in the next step without further purification.

Causality: The hydroxyl group is protected as a silyl ether to prevent its acidic proton from quenching the organolithium reagent in the subsequent step. Imidazole acts as a base to deprotonate the phenol and as a nucleophilic catalyst.

Step 2: Halogen-Metal Exchange and Borylation

  • Dissolve the protected 2-bromo-5-hydroxytoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour to ensure complete lithium-halogen exchange.

  • To the resulting aryllithium solution, add triisopropyl borate (1.2 eq) dropwise at -78°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

Causality: The lithium-halogen exchange is a rapid and efficient method for generating the nucleophilic aryllithium species at low temperatures. The subsequent reaction with the electrophilic triisopropyl borate forms the boronate ester. Performing this at low temperature prevents unwanted side reactions.

Step 3: Deprotection and Isolation

  • Cool the reaction mixture to 0°C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

  • Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester and the silyl ether.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 4-bromo-3-hydroxyphenylboronic acid.

Causality: The acidic workup serves the dual purpose of hydrolyzing the boronate ester to the boronic acid and cleaving the silyl protecting group to reveal the free hydroxyl group.

Applications in Organic Synthesis

The synthetic utility of 4-bromo-3-hydroxyphenylboronic acid stems from its ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The bromine atom provides a reactive handle for palladium-catalyzed C-C bond formation, while the boronic acid moiety can also act as the organoboron component. The hydroxyl group can be used for further functionalization or can influence the electronic properties of the aromatic ring.

Suzuki-Miyaura Cross-Coupling Reactions

4-Bromo-3-hydroxyphenylboronic acid is an excellent substrate for Suzuki-Miyaura coupling reactions, enabling the synthesis of complex biaryl structures. It can act as either the organohalide or the organoboron partner, depending on the desired synthetic strategy.

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine 4-bromo-3-hydroxyphenylboronic acid (as the halide partner, 1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography or recrystallization.

Note: It is often necessary to protect the hydroxyl group of the hydroxyphenylboronic acid during the Suzuki reaction to prevent side reactions.[6]

Suzuki_Coupling A 4-Bromo-3-hydroxyphenylboronic acid C Biaryl Product A->C B Arylboronic Acid (R-B(OH)₂) B->C Catalyst Pd Catalyst, Base

Caption: Generalized Suzuki-Miyaura coupling reaction.

Role in Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry.[1] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with active site serine residues in enzymes. 4-Bromo-3-hydroxyphenylboronic acid serves as a valuable scaffold for the synthesis of novel therapeutic agents. The bromine atom allows for the introduction of diverse substituents via cross-coupling reactions to explore structure-activity relationships (SAR), while the hydroxyl group provides a site for derivatization to modulate solubility and other pharmacokinetic properties.

Characterization

The identity and purity of 4-bromo-3-hydroxyphenylboronic acid are typically confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the region of δ 6.5-7.5 ppm, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet for the hydroxyl proton and the boronic acid protons, which may be exchangeable with D₂O.
¹³C NMR Six distinct signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the boron atom appearing at a characteristic downfield shift.
IR Spectroscopy A broad O-H stretching band around 3200-3600 cm⁻¹, characteristic C-H stretching of the aromatic ring just above 3000 cm⁻¹, C=C stretching in the 1450-1600 cm⁻¹ region, and a strong B-O stretching band around 1350 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated molecular weight, with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1).

Conclusion

4-Bromo-3-hydroxyphenylboronic acid is a versatile and valuable building block in modern organic synthesis. While its specific discovery is not well-documented, its utility is firmly established within the broader context of arylboronic acids. Its trifunctional nature allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex molecules in medicinal chemistry and materials science. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective application in research and development.

References

  • Frankland, E. On a new series of organic compounds containing boron. Proceedings of the Royal Society of London10, 568-572 (1860).
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules29 , 4579 (2024). [Link]

  • Han, Y. T. A Concise Synthesis of Rhodanthpyrone A and B, Natural 4-(Hydroxyphenyl)-substituted α-Pyrones.
  • PubChem. 4-Bromo-3-hydroxybenzoic acid. [Link] (Accessed Jan. 26, 2026).

  • ResearchGate. Reactions for Suzuki-Miyaura cross coupling of 11a. [Link] (Accessed Jan. 26, 2026).

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC (2024). [Link]

  • Google Patents. Preparation method of hydroxyphenylboronic acid. (Accessed Jan. 26, 2026).
  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link] (Accessed Jan. 26, 2026).

  • ResearchGate. Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids1. [Link] (Accessed Jan. 26, 2026).

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link] (Accessed Jan. 26, 2026).

  • Organic Chemistry Portal. Suzuki Coupling. [Link] (Accessed Jan. 26, 2026).

  • Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. PMC (2011). [Link]

  • Drug Discovery & Development. Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link] (Accessed Jan. 26, 2026).

  • Wikipedia. 4-Formylphenylboronic acid. [Link] (Accessed Jan. 26, 2026).

  • PubChem. 4-Bromo-3-hydroxypentanoic acid. [Link] (Accessed Jan. 26, 2026).

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link] (Accessed Jan. 26, 2026).

  • SpectraBase. 4-Bromo-3,5-dihydroxybenzoic acid - Optional[1H NMR] - Spectrum. [Link] (Accessed Jan. 26, 2026).

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Methodological & Application

Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-hydroxyphenylboronic Acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-3-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science.[3][4] We will delve into the mechanistic underpinnings of the catalytic cycle, offer expert insights into the selection of catalysts, ligands, and reaction conditions, and provide a robust, step-by-step protocol for researchers, scientists, and drug development professionals. The aim is to equip the user with both the theoretical understanding and the practical knowledge to successfully implement this powerful transformation.

Introduction: The Significance of the Suzuki-Miyaura Reaction

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organohalide or triflate.[1][5] Its widespread adoption stems from several key advantages:

  • Mild Reaction Conditions: The reaction often proceeds at moderate temperatures and is tolerant of a wide array of functional groups.

  • Commercial Availability of Reagents: A vast library of boronic acids and organohalides is commercially available.

  • Low Toxicity: The boron-containing reagents are generally stable, easy to handle, and have low toxicity compared to other organometallic reagents.[1]

The target molecule for this guide, 4-Bromo-3-hydroxyphenylboronic acid, serves as a bifunctional building block. The boronic acid moiety is the reactive site for the Suzuki coupling, while the bromo- and hydroxyl-substituents provide handles for subsequent functionalization, making it a highly versatile reagent in the synthesis of complex molecules such as biaryl compounds.[6][7]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimization. The process is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition: The catalytic cycle begins with the active Pd(0) species inserting into the carbon-halide bond of the organohalide (Ar-X). This oxidizes the palladium to a Pd(II) complex.[8][9] This step is often rate-limiting, particularly for less reactive halides like aryl chlorides.

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. Crucially, this step requires activation of the boronic acid by a base.[1][11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the Pd(II) center, displacing the halide.[1][5][11]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]

Suzuki_Miyaura_Cycle Fig. 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetalation

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Optimizing Reaction Conditions: A Scientist's Perspective

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Catalyst and Ligands

The combination of a palladium precursor (precatalyst) and a ligand is crucial for generating the active Pd(0) species and stabilizing it throughout the catalytic cycle.[12]

  • Palladium Sources: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pd(II) sources like Pd(OAc)₂ must be reduced in situ to the active Pd(0) state.

  • Ligands: Ligands stabilize the palladium center and modulate its reactivity.

    • Phosphine Ligands: These are the most common. Electron-rich and bulky phosphines, such as Tricyclohexylphosphine (PCy₃) and Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), are highly effective.[11][13] They promote the oxidative addition step and facilitate the final reductive elimination.[1]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be even more effective than phosphines for challenging substrates, such as aryl chlorides.[1][11]

For coupling with aryl bromides, a combination like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is often a robust starting point.[11][13]

The Role of the Base and Solvent

The choice of base and solvent is interdependent and critical for the transmetalation step.

  • Base: The base activates the boronic acid.[5] Inorganic bases are most common.

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used and effective for many substrates.

    • Phosphates (K₃PO₄): A stronger base that can be effective when carbonates fail, particularly with sterically hindered substrates.[14]

    • Fluorides (KF, CsF): Can be used for substrates with base-labile functional groups.[11]

  • Solvent: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the inorganic base resides).

    • Aqueous Mixtures: Toluene/water, Dioxane/water, or THF/water are common systems.[8] The water is essential for dissolving the inorganic base and activating the boronic acid.[8]

    • Anhydrous Conditions: While less common, some protocols use anhydrous solvents with organic-soluble bases or special activating agents.[8]

A typical starting point involves an aqueous mixture of an organic solvent like dioxane with a base such as K₂CO₃ or K₃PO₄.

ParameterRecommended Starting Conditions & Rationale
Palladium Source Pd(OAc)₂ (0.5-2 mol%) or Pd(PPh₃)₄ (1-5 mol%). Readily available and effective for aryl bromides.
Ligand SPhos or XPhos (1-2 eq. relative to Pd). Bulky, electron-rich ligands that promote key catalytic steps.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents). Strong enough to activate the boronic acid without degrading substrates.[9][14]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v). Good solubility for organic reagents and the inorganic base.[14]
Temperature 80-100 °C. Sufficient thermal energy to drive the reaction to completion in a reasonable time.[15][16]

Experimental Protocol: Coupling of 4-Bromo-3-hydroxyphenylboronic Acid with an Aryl Bromide

This protocol provides a general method for the Suzuki-Miyaura coupling of 4-Bromo-3-hydroxyphenylboronic acid with a generic aryl bromide (Ar-Br).

Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents can be hazardous. Consult the Safety Data Sheet (SDS) for all reagents before use.

Caption: Fig. 2: General Experimental Workflow.

Reagents and Materials
ReagentM.W.Amount (mmol)Equivalents
Aryl Bromide (Ar-Br)-1.01.0
4-Bromo-3-hydroxyphenylboronic acid216.831.21.2
Pd(OAc)₂224.500.020.02
SPhos410.470.040.04
K₃PO₄212.273.03.0
1,4-Dioxane-8 mL-
Deionized Water-2 mL-
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-Bromo-3-hydroxyphenylboronic acid (1.2 mmol, 260 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (3.0 mmol, 637 mg).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Degassing: Seal the flask with a septum and purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes. This is a critical step to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the purified biaryl product.[2][16]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen contamination); Insufficiently strong base; Low temperature.Ensure thorough degassing; Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃); Increase reaction temperature.
Boronic Acid Homocoupling Presence of Pd(II) species and oxygen.[8]Rigorous degassing is crucial. Use a precatalyst that is easily reduced to Pd(0).
Dehalogenation of Ar-Br Presence of a hydride source.[8]Ensure solvents are pure. Amine bases or alcoholic solvents can sometimes be a source of hydrides.[8]
Protodeborylation of Boronic Acid Prolonged reaction times at high temperatures, especially under acidic or strongly basic conditions.Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heat or reaction time.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-3-hydroxyphenylboronic acid is a powerful and versatile method for the synthesis of complex biaryl structures. A thorough understanding of the reaction mechanism, coupled with a rational approach to selecting the catalyst, ligand, base, and solvent, is paramount for success. The protocol and insights provided in this guide offer a solid foundation for researchers to confidently apply this reaction in their synthetic endeavors, from small-scale discovery to larger-scale drug development campaigns.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

  • Asnan, H. H. M., & Wan, F. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]

  • Biffis, A., et al. (2018). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Ahmad, R., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. Retrieved from [Link]

  • Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2014). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, L., & He, W. (2007). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • ResearchGate. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki biaryl cross-coupling reactions a, The Suzuki biaryl.... Retrieved from [Link]

  • PubMed. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

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solvent effects in cross-coupling of 4-Bromo-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects in the Cross-Coupling of 4-Bromo-3-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The choice of solvent, however, is a critical parameter that is often underestimated, yet it profoundly influences reaction kinetics, catalyst stability, and even chemoselectivity.[2] This application note provides an in-depth guide to understanding and optimizing solvent effects in the Suzuki-Miyaura cross-coupling of 4-bromo-3-hydroxyphenylboronic acid, a versatile building block in medicinal chemistry. We will delve into the mechanistic role of solvents, present a detailed protocol for systematic solvent screening, and offer insights into the interpretation of experimental outcomes.

The Decisive Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle

The solvent in a Suzuki-Miyaura reaction is not merely an inert medium but an active participant that influences every step of the catalytic cycle.[3] Its properties, including polarity, proticity, and coordinating ability, can dictate the overall success and efficiency of the transformation.[4]

  • Solubility of Reagents and Intermediates: A primary function of the solvent is to dissolve the aryl halide, the boronic acid, the base, and the palladium catalyst. The presence of the polar hydroxyl and boronic acid moieties on 4-bromo-3-hydroxyphenylboronic acid, alongside a less polar aryl bromide coupling partner, presents a solubility challenge that often necessitates the use of solvent mixtures.

  • Influence on the Catalytic Species: Solvents can play a crucial role in activating palladium precatalysts and stabilizing the active Pd(0) species.[4] Coordinating solvents like DMF or acetonitrile can stabilize the catalyst, but may also compete with the substrates for coordination sites on the palladium center.[5]

  • Impact on the Transmetalation Step: The transmetalation step, involving the transfer of the organic group from the boron atom to the palladium center, is often the rate-limiting step and is highly sensitive to the reaction medium.[6] Protic solvents, particularly water, can accelerate this step through two primary mechanisms:

    • Formation of the "ate" complex: The base in the reaction mixture reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (Ar-B(OH)₃⁻).[7]

    • Hydroxide-mediated pathway: In the presence of water, a palladium-hydroxo complex (LₙPd-OH) can be formed, which is believed to react readily with the boronic acid.[8]

The interplay of these factors underscores the importance of a rational approach to solvent selection.

Visualizing the Mechanistic Landscape

To better understand the intricate role of the solvent, it is helpful to visualize the catalytic cycle and the decision-making process for solvent selection.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-X)Ln Pd0->OxAdd + Ar-X Trans Transmetalation (Ar-Pd(II)-Ar')Ln OxAdd->Trans + Ar'-B(OH)2 / Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 + Product Product Ar-Ar' ArX 4-Bromo-3-hydroxyphenyl- boronic acid (Ar-X) ArX->OxAdd ArBOH2 Coupling Partner (Ar'-B(OH)2) ArBOH2->Trans Base Base Base->Trans Solvent Solvent System Solvent->Pd0 Stabilizes Active Catalyst Solvent->OxAdd Influences Rate & Selectivity Solvent->Trans Accelerates via 'ate' complex or Pd-OH formation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key stages influenced by the solvent system.

A Systematic Approach to Solvent Screening: Protocol

Given the substrate-dependent nature of optimal reaction conditions, a systematic solvent screen is a prudent investment of time for any new cross-coupling reaction.[9][10]

Materials and Reagents
  • 4-Bromo-3-hydroxyphenylboronic acid

  • Aryl halide coupling partner (e.g., 4-iodoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvents for screening (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Isopropanol (IPA), and water). Ensure solvents are properly degassed.

  • Reaction vessels (e.g., microwave vials or sealed tubes)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Analytical tools (TLC, LC-MS, GC-MS)

Experimental Workflow

The following workflow is designed for a parallel solvent screen to ensure consistency and comparability of results.

Solvent_Screening_Workflow start Start: Define Reaction Scope prep Prepare Stock Solutions (Aryl Halide, Boronic Acid, Base, Catalyst) start->prep setup Set up Parallel Reactions in Vials (Inert Atmosphere) prep->setup add_solvents Add Different Solvents/Mixtures to Each Vial setup->add_solvents reaction Run Reactions at Defined Temperature and Time add_solvents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Quench and Work-up All Reactions Identically reaction->workup monitoring->reaction Continue or Stop analysis Analyze Crude Reaction Mixtures (LC-MS, GC-MS for Yield/Purity) workup->analysis data Tabulate and Compare Results analysis->data optimization Select Best Solvent System for Further Optimization data->optimization end End: Optimized Protocol optimization->end

Caption: A streamlined workflow for systematic solvent screening in cross-coupling reactions.

Detailed Step-by-Step Protocol
  • Preparation: Under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., 2 mol%) and the base (e.g., 2.0 equivalents) to a series of identical reaction vials.

  • Addition of Reagents: To each vial, add 4-bromo-3-hydroxyphenylboronic acid (1.2 equivalents) and the aryl halide coupling partner (1.0 equivalent).

  • Solvent Addition: Add the selected degassed solvent (or solvent mixture, e.g., Toluene/H₂O 9:1) to each vial to achieve a consistent concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Reaction: Seal the vials and place them in a preheated reaction block or oil bath at the desired temperature (e.g., 80-100 °C). Stir the reactions for a predetermined time (e.g., 12-24 hours).

  • Monitoring: Periodically and carefully take small aliquots from each reaction to monitor the consumption of starting materials and the formation of the product by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the vials to room temperature. Quench the reactions by adding water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction using a quantitative method like LC-MS or GC-MS with an internal standard to determine the yield and purity.

Interpreting the Results: A Comparative Data Analysis

The results of the solvent screen should be tabulated to facilitate a clear comparison. The choice of the "best" solvent will depend on a balance of yield, purity, reaction time, and practical considerations such as cost and environmental impact.[11][12]

Table 1: Hypothetical Results of a Solvent Screen for the Cross-Coupling of 4-Bromo-3-hydroxyphenylboronic Acid with 4-Iodoanisole

EntrySolvent System (v/v)Temperature (°C)Time (h)Yield (%)Purity (%)Observations
1Toluene100244585Incomplete conversion, some starting material remains.
21,4-Dioxane100246890Good conversion, clean reaction profile.
3THF80245588Moderate yield, lower boiling point limits temperature.
4DMF100128592Fast reaction, good yield, but potential for side reactions.
5Acetonitrile (MeCN)80247291Good conversion, polar aprotic medium.
6Isopropanol (IPA)80189196Excellent yield and purity, protic solvent advantage.[4]
7Toluene/H₂O (9:1)100188895Biphasic system, water accelerates transmetalation.[13]
81,4-Dioxane/H₂O (9:1)100189397High yield and purity, synergistic effect of dioxane and water.

Yields and purities are hypothetical and for illustrative purposes.

From this hypothetical data, the 1,4-Dioxane/H₂O mixture and isopropanol emerge as superior solvent systems for this specific transformation, offering high yields and purities. The improved performance in the presence of a protic co-solvent (water or IPA) is consistent with the mechanistic role of these solvents in accelerating the transmetalation step.[7]

Conclusion and Best Practices

The selection of a solvent system is a critical, multifaceted decision in the optimization of Suzuki-Miyaura cross-coupling reactions. For substrates like 4-bromo-3-hydroxyphenylboronic acid, which possess both polar and non-polar characteristics, solvent mixtures, particularly those containing a protic component, often provide the best results. A systematic and parallel screening approach is the most effective method to identify the optimal conditions for a given substrate pair. By understanding the underlying mechanistic principles and adopting a rigorous experimental methodology, researchers can unlock the full potential of this powerful synthetic tool, leading to more efficient and robust processes in drug discovery and development.

References

  • C. M. Le, S. G. Newman. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • T. J. Williams, C. Leitch, J. D. Bailey, T. G. Driver. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]

  • F. G. D. D'Accolti, L. et al. (2019). Reactions for Suzuki-Miyaura cross coupling of 11a. ResearchGate. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • A. C. K. T. K. L. G. G. D. S. G.-M. D. A. D. S. S. S. J. A. L. S. D. A. C. K. T. K. L. G. G. D. S. G.-M. D. A. D. S. S. S. J. A. L. S. D. (2023). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. ResearchGate. [Link]

  • ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate. [Link]

  • T. J. Williams. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • S. M. P. L. M. S. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • S. G. Newman, C. M. Le. (2021). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. ResearchGate. [Link]

  • C. M. Le, S. G. Newman. (2019). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

  • A. A. Z. E. Y. S. M. A. K. V. N. S. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC. [Link]

  • F. E. S. D. S. J. A. F. D. S. L. A. M. D. A. L. F. C. D. S. (2015). effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO. [Link]

  • K. Y. A. T. (2007). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions (RSC Publishing). [Link]

  • G. A. Molander, S. L. J. Triff, P. M. Taddei. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications. [Link]

  • P. Lei, M. Szostak. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ACS Green Chemistry Institute. Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. American Chemical Society. [Link]

  • J. G. de Vries, A. J. J. Lennox. (2021). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PubMed Central. [Link]

  • S. G. Newman, C. M. Le. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]

  • D. P. K. A. V. A. C. A. A. B. S. A. J. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). [Link]

Sources

Application Notes and Protocols for the Characterization of Products from 4-Bromo-3-hydroxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of 4-Bromo-3-hydroxyphenylboronic Acid

In the landscape of modern medicinal chemistry and materials science, the strategic construction of complex molecular architectures is paramount. Substituted biaryl and arylamine moieties form the backbone of numerous pharmaceuticals and functional materials. 4-Bromo-3-hydroxyphenylboronic acid emerges as a highly valuable and versatile building block in this context. Its trifunctional nature—a nucleophilic boronic acid, a handle for further cross-coupling in the form of a bromine atom, and a hydrogen-bond-donating hydroxyl group—offers a rich platform for molecular diversification.

This guide provides an in-depth exploration of the two most prominent cross-coupling reactions involving this reagent: the Palladium-catalyzed Suzuki-Miyaura C-C bond formation and the Copper-catalyzed Chan-Lam C-N/C-O bond formation. Beyond mere procedural steps, this document elucidates the mechanistic rationale behind protocol choices, outlines a self-validating framework for product characterization, and addresses common challenges and side reactions to empower researchers to troubleshoot and optimize their synthetic endeavors.

Part 1: The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[1] The reaction couples an organoboron species with an organohalide, catalyzed by a palladium complex.[2]

Mechanistic Causality: The "Why" Behind the Reagents

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding these steps is critical for rational protocol design.

Suzuki_Miyaura_Mechanism cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_complex Ar¹-Pd(II)(X)L₂ Pd0->PdII_complex OxAdd->PdII_complex Ar¹-X Transmetalation Transmetalation PdII_Aryl_complex Ar¹-Pd(II)(Ar²)L₂ PdII_complex->PdII_Aryl_complex Base_Activation Base (e.g., K₂CO₃) Boronate Ar²-B(OH)₃⁻ Base_Activation->Boronate Activates Boron Boronate->PdII_Aryl_complex Transfers Ar² group Boronic_Acid Ar²-B(OH)₂ (4-Bromo-3-hydroxyphenyl boronic acid) Boronic_Acid->Base_Activation PdII_Aryl_complex->Pd0 Regenerates Catalyst PdII_Aryl_complex->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² (Biaryl Product) RedElim->Product

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar¹-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[2] Electron-rich phosphine ligands can promote this step.[3]

  • Transmetalation: The organic group from the activated boronic acid (Ar²) is transferred to the palladium center. A base is crucial here; it reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center.[4][5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[6]

The presence of the hydroxyl group on 4-Bromo-3-hydroxyphenylboronic acid does not typically require protection under standard Suzuki conditions, as the reaction is tolerant of such functional groups.[1]

Protocol 1: Synthesis of 4'-Bromo-3'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

This protocol details a representative coupling of 4-Bromo-3-hydroxyphenylboronic acid with 4-bromobenzonitrile.

Reaction Scheme: (Self-generated image of the reaction)

Reagent MW ( g/mol ) Equivalents Amount Notes
4-Bromo-3-hydroxyphenylboronic acid216.831.2260 mgLimiting reagent is the aryl bromide.
4-Bromobenzonitrile182.021.0182 mgThe aryl halide partner.
Pd(PPh₃)₄1155.560.03 (3 mol%)35 mgTetrakis(triphenylphosphine)palladium(0).
K₂CO₃ (anhydrous)138.213.0415 mgBase for boronate formation.
1,4-Dioxane--8 mLDegassed solvent.
Water--2 mLDegassed solvent.

Step-by-Step Methodology:

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-3-hydroxyphenylboronic acid (260 mg, 1.2 mmol), 4-bromobenzonitrile (182 mg, 1.0 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol). Then, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. The reaction mixture will typically turn dark.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical eluent for TLC is 30% Ethyl Acetate in Hexanes.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent (e.g., 10% to 40% ethyl acetate in hexanes) to yield the pure product.

Suzuki_Workflow start Combine Reactants: - Boronic Acid - Aryl Bromide - Base inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) start->inert add_cat Add Pd(PPh₃)₄ Catalyst and Degassed Solvents inert->add_cat heat Heat at 90 °C (12 hours) add_cat->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Cool & Quench (EtOAc / H₂O) monitor->workup extract Extract with EtOAc workup->extract purify Column Chromatography (Silica Gel) extract->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize end Pure Product characterize->end

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Characterization of the Product: A Self-Validating System

Thorough characterization is essential to confirm the structure and purity of the synthesized 4'-Bromo-3'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum will confirm the formation of the biaryl structure. Protons ortho to the newly formed C-C bond will typically show a downfield shift. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR: The number of signals will correspond to the number of unique carbons in the asymmetric product. The carbon atoms directly involved in the new C-C bond will have characteristic shifts.

  • ¹¹B NMR: A key diagnostic tool is to monitor the disappearance of the signal corresponding to the starting boronic acid, which typically appears around δ 25-30 ppm.

Technique Expected Observations for 4'-Bromo-3'-hydroxy-[1,1'-biphenyl]-4-carbonitrile
¹H NMR (400 MHz, DMSO-d₆) Multiplets in the aromatic region (δ 7.0-8.0 ppm). A singlet for the hydroxyl proton (δ ~9.5-10.5 ppm).
¹³C NMR (100 MHz, DMSO-d₆) Signals for all 13 unique carbons. A quaternary signal for the nitrile carbon (δ ~118-120 ppm). Signals for carbons attached to Br and OH.
¹¹B NMR Disappearance of the boronic acid signal (δ ~28 ppm).

2. Mass Spectrometry (MS):

  • LC-MS (ESI): This is ideal for confirming the molecular weight. The presence of a single bromine atom results in a characteristic isotopic pattern for the molecular ion peak ([M+H]⁺ or [M-H]⁻). You will observe two peaks of nearly equal intensity, separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[7]

  • Expected [M-H]⁻: m/z 284 and 286 (Ratio ≈ 1:1).

3. Chromatography:

  • HPLC: A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) can be used to assess the purity of the final product. The product should appear as a single major peak.

Part 2: The Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling provides a powerful alternative to palladium-catalyzed methods for forming C-N and C-O bonds. It utilizes a copper catalyst to couple boronic acids with amines, phenols, and other N- and O-nucleophiles, often under mild, aerobic conditions.[8][9]

Mechanistic Rationale

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki reaction. However, a generally accepted pathway involves the formation of a copper(II)-aryl species, which may be oxidized to a transient Cu(III) intermediate. This intermediate then undergoes reductive elimination with the N- or O-nucleophile to form the desired product and a Cu(I) species, which is re-oxidized to Cu(II) by an oxidant (often air) to complete the catalytic cycle.[10]

Chan_Lam_Mechanism CuII Cu(II)(OAc)₂ Transmetalation Transmetalation Boronic_Acid Ar-B(OH)₂ CuII_Ar Ar-Cu(II)-OAc Transmetalation->CuII_Ar Ligand_Exchange Ligand Exchange Nucleophile R-NH₂ / R-OH CuII_Complex Ar-Cu(II)-NHR Ligand_Exchange->CuII_Complex Oxidation Oxidation (O₂) CuII_Complex->Oxidation CuIII_Complex Ar-Cu(III)-NHR Oxidation->CuIII_Complex RedElim Reductive Elimination CuI Cu(I) CuIII_Complex->CuI Regenerates Cu(I) Product Ar-NHR (Product) RedElim->Product CuI->CuII Re-oxidation

Figure 3: A plausible catalytic cycle for the Chan-Lam N-Arylation.

Protocol 2: Synthesis of N-(4-bromo-3-hydroxyphenyl)aniline

This protocol describes the N-arylation of aniline with 4-Bromo-3-hydroxyphenylboronic acid.

Reagent MW ( g/mol ) Equivalents Amount Notes
4-Bromo-3-hydroxyphenylboronic acid216.831.0217 mg
Aniline93.131.2112 mg (109 µL)
Copper(II) Acetate (Cu(OAc)₂)181.631.0182 mgStoichiometric copper source.
Pyridine79.102.0158 mg (161 µL)Acts as a base and ligand.
Dichloromethane (DCM)--10 mLSolvent.
Molecular Sieves (4Å)--~500 mgTo ensure anhydrous conditions.

Step-by-Step Methodology:

  • Vessel Preparation: To a 50 mL round-bottom flask containing a stir bar, add 4-Bromo-3-hydroxyphenylboronic acid (217 mg, 1.0 mmol), copper(II) acetate (182 mg, 1.0 mmol), and powdered 4Å molecular sieves (~500 mg).

  • Solvent and Reagent Addition: Add dichloromethane (10 mL), followed by aniline (109 µL, 1.2 mmol) and pyridine (161 µL, 2.0 mmol).

  • Reaction: Stopper the flask and stir the suspension vigorously at room temperature, open to the air, for 24-48 hours. The reaction mixture will turn from blue to green/brown.

  • Monitoring: Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexanes).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves. Wash the pad with additional DCM.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 30% ethyl acetate in hexanes) to afford the desired diarylamine product.

Part 3: Troubleshooting and Addressing Side Reactions

Even robust reactions can present challenges. A proactive understanding of potential side reactions is key to successful synthesis.

Common Side Reactions
  • Protodeboronation: This is the undesired cleavage of the C–B bond, replacing it with a C–H bond, thus consuming the boronic acid starting material.[3] This side reaction is often promoted by aqueous basic conditions and elevated temperatures.

    • Mitigation: Use the minimum necessary amount of water in Suzuki couplings. Ensure the reaction goes to completion in a reasonable timeframe to minimize exposure to harsh conditions. For Chan-Lam couplings, using anhydrous solvents and molecular sieves can be beneficial.

  • Homocoupling: This involves the coupling of two boronic acid molecules (to form a symmetrical biaryl) or two aryl halide molecules.

    • Mitigation (Suzuki): Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere to prevent oxygen from promoting Pd(II) species that can lead to homocoupling of the boronic acid.[3] Using a pre-catalyst or ensuring the complete reduction of Pd(II) to Pd(0) is also critical.

    • Mitigation (Chan-Lam): Homocoupling of the boronic acid can be a competing pathway. Careful control of stoichiometry and reaction conditions is necessary.

  • Reactions at the Hydroxyl Group: While generally tolerant, the phenolic hydroxyl group can potentially interfere, for instance by coordinating to the metal center. In Chan-Lam couplings, competitive O-arylation is a possibility if the nucleophile is an aminophenol.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Use a fresh batch of catalyst. Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃ for Suzuki). Increase reaction temperature incrementally.
Significant Protodeboronation Reaction time too long; Water content too high; Base too strong.Monitor the reaction closely and stop when complete. Use anhydrous solvents or reduce the amount of water. Use a milder base (e.g., K₂CO₃).
Mixture of Products (e.g., Homocoupling) Oxygen in the reaction vessel (Suzuki); Incorrect stoichiometry.Improve degassing procedure and maintain a strict inert atmosphere. Re-verify the stoichiometry of all reagents.
Difficulty in Purification Product is highly polar; Co-elution with byproducts.Use a more polar eluent system for column chromatography. Consider reverse-phase chromatography if the product is water-soluble.

Conclusion

4-Bromo-3-hydroxyphenylboronic acid is a powerful synthetic intermediate whose full potential is unlocked through a deep understanding of the underlying reaction mechanisms and characterization techniques. The Suzuki-Miyaura and Chan-Lam couplings provide reliable and versatile pathways to valuable biaryl and diarylamine/ether scaffolds. By employing the detailed protocols within this guide, paying close attention to the principles of reaction optimization, and utilizing a multi-technique approach to characterization, researchers can confidently synthesize and validate novel compounds for applications in drug discovery and beyond.

References

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  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Thomas, A. A., & Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 2016, 352(6283), 329-332. [Link]

  • NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]

  • Cammidge, A. N., & Crepy, K. V. L. The Suzuki-Miyaura Reaction in the 21st Century. In Modern Allenes Chemistry. Wiley-VCH, 2014. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Chan–Lam coupling. [Link]

  • Al-Masum, M. Palladium-Catalyzed Suzuki Cross-Coupling Reactions. In Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formations. IntechOpen, 2018. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • Buchwald, S. L., & Mauger, C. M. A new palladium precatalyst for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Nature Chemistry, 2009, 1(7), 559-563. [Link]

Sources

Troubleshooting & Optimization

managing homocoupling side reactions of 4-Bromo-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3-hydroxyphenylboronic Acid

Welcome to the technical support center for 4-Bromo-3-hydroxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the complexities of using this reagent in Suzuki-Miyaura cross-coupling reactions. Our focus is to provide in-depth, field-proven insights to help you manage and mitigate common side reactions, particularly the homocoupling of the boronic acid, ensuring the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with 4-Bromo-3-hydroxyphenylboronic acid?

A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl. In the case of 4-Bromo-3-hydroxyphenylboronic acid, this results in the formation of 4,4'-Dibromo-3,3'-dihydroxybiphenyl. This is problematic for several reasons:

  • Reduces Yield: It consumes your boronic acid starting material, lowering the potential yield of your desired cross-coupled product.

  • Complicates Purification: The homocoupled byproduct often has similar polarity to the desired product, making separation by chromatography challenging and time-consuming.

  • Wastes Reagents: It leads to the inefficient use of a valuable and often expensive building block.

The presence of the electron-donating hydroxyl (-OH) group on the phenyl ring can increase the electron density of the aromatic system, making the boronic acid more susceptible to certain oxidative side reactions that lead to homocoupling.

Q2: What are the primary causes of boronic acid homocoupling?

A2: There are two main mechanistic pathways that lead to the homocoupling of boronic acids during a Suzuki-Miyaura reaction:

  • Oxygen-Mediated (Oxidative) Homocoupling: This is the most common cause. If molecular oxygen (O₂) is present in the reaction mixture, it can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2] This Pd(II) can then undergo two sequential transmetalations with the boronic acid, forming a diaryl-palladium(II) complex. Reductive elimination from this complex yields the homocoupled product and regenerates the Pd(0) catalyst.[1][2][3] Research has clearly shown that higher oxygen levels lead to an increase in homocoupling.[4]

  • Pd(II) Precatalyst Activation: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the Pd(II) must first be reduced to the catalytically active Pd(0) state. One pathway for this reduction is through a stoichiometric reaction with the boronic acid.[1][5] In this process, two boronic acid molecules transmetalate onto the Pd(II) center, which then reductively eliminates the homocoupled product, producing Pd(0) that can enter the desired catalytic cycle.[1][5] While this generates the active catalyst, it inherently produces a small amount of the homocoupled byproduct.[1]

Q3: My boronic acid seems to be degrading, and I'm seeing a debrominated byproduct. What is happening?

A3: This side reaction is called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond. For your starting material, this would result in 2-bromophenol. This is a common decomposition pathway for boronic acids, especially under aqueous and/or basic conditions.[6][7] The presence of a hydroxyl group ortho or para to the boronic acid can significantly accelerate this process under certain conditions, although your meta-hydroxyl is generally more stable.[6] Key factors that promote protodeboronation include elevated temperatures and the presence of water.[6][8]

Troubleshooting Guide: Low Yield & High Impurity

This section addresses specific experimental issues with actionable solutions and the scientific rationale behind them.

Problem 1: Significant (>10%) formation of the homocoupled byproduct, 4,4'-Dibromo-3,3'-dihydroxybiphenyl.
Potential Cause Underlying Rationale Recommended Solution
Inadequate Degassing Molecular oxygen is a primary culprit in catalyzing homocoupling by oxidizing the active Pd(0) catalyst.[2][3][4] Even trace amounts of dissolved oxygen can significantly impact the reaction.Implement rigorous degassing. The most effective method is subsurface sparging. Bubble an inert gas (Argon or Nitrogen) through your solvent(s) for 15-30 minutes before adding the catalyst and temperature-sensitive reagents. Three cycles of vacuum-backfill with an inert gas are also effective for sealed reaction vessels.[5][9]
Incorrect Catalyst/Ligand Choice The ligand stabilizes the palladium center. Small, less electron-donating ligands may not sufficiently protect the Pd(0) from oxidation or may favor pathways leading to homocoupling.Use bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to promote the desired reductive elimination step and stabilize the catalyst against side reactions.[4][10] Consider using modern palladium precatalysts (e.g., XPhos Pd G3) which are air-stable and generate the active L-Pd(0) species efficiently in solution.[11]
Inappropriate Base Strong bases can sometimes promote side reactions. For a substrate with a phenolic -OH group, a very strong base might deprotonate it, altering its electronic properties and solubility in unintended ways.Screen milder bases. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often excellent choices. They are sufficiently basic to facilitate the catalytic cycle but are less harsh than hydroxides.[12]
Use of a Pd(II) Precatalyst As discussed in FAQ A2, Pd(II) sources like Pd(OAc)₂ can consume two equivalents of boronic acid to generate the active Pd(0) catalyst, inherently forming the homocoupled dimer.[1][5]Switch to a Pd(0) source or a modern precatalyst. Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ directly introduces Pd(0) into the reaction, bypassing the need for reductive activation via homocoupling. Alternatively, advanced precatalysts are designed for clean and efficient activation.[4]
Addition of a Reducing Agent In some cases, residual Pd(II) species can persist and drive homocoupling.Introduce a mild reducing agent. The addition of a small amount of a reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[5]
Workflow: Diagnosing and Solving Homocoupling

G start High Homocoupling Detected degas Step 1: Improve Degassing (Subsurface Sparge) start->degas recheck Re-run Reaction degas->recheck Implement Protocol q1 Homocoupling Still >5%? recheck->q1 ligand Step 2: Change Ligand/Catalyst (e.g., XPhos Pd G3) q1->ligand Yes end_ok Problem Solved q1->end_ok No recheck2 Re-run Reaction ligand->recheck2 q2 Homocoupling Still >5%? recheck2->q2 base Step 3: Change Base (e.g., K3PO4) q2->base Yes q2->end_ok No recheck3 Re-run Reaction base->recheck3 q3 Homocoupling Still >5%? recheck3->q3 q3->end_ok No consult Consult Advanced Literature (Consider Additives, Solvent) q3->consult Yes

Caption: A step-by-step troubleshooting workflow for mitigating homocoupling.

Experimental Protocols & Methodologies

Protocol 1: Recommended Low-Homocoupling Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling 4-Bromo-3-hydroxyphenylboronic acid while minimizing side reactions.

Reagents & Equipment:

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • 4-Bromo-3-hydroxyphenylboronic acid (1.2 eq.)

  • Your aryl halide partner (1.0 eq.)

  • XPhos Pd G3 precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq.)

  • Solvent: 1,4-Dioxane and Water (e.g., 5:1 v/v)

Procedure:

  • Vessel Preparation: Flame-dry the reaction vessel under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the vessel, add the aryl halide (1.0 eq.), 4-Bromo-3-hydroxyphenylboronic acid (1.2 eq.), potassium phosphate (3.0 eq.), and the XPhos Pd G3 catalyst (0.01-0.02 eq.).

  • Solvent Degassing: In a separate flask, sparge the 1,4-dioxane/water mixture with Argon or Nitrogen for at least 20 minutes to remove dissolved oxygen.

  • Reaction Setup: Using a syringe, transfer the degassed solvent to the reaction vessel containing the solids.

  • Reaction Conditions: Seal the vessel and place it in a pre-heated oil bath at 80-100 °C. Stir vigorously for the duration of the reaction (typically 2-18 hours, monitor by TLC or LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mechanism Visualization: Desired vs. Undesired Pathways

The following diagrams illustrate the key catalytic cycles. Understanding these pathways is crucial for rational troubleshooting.

Suzuki_Cycle cluster_main Desired Suzuki-Miyaura Cycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar¹-X PdII L-Pd(II)(Ar¹)(X) OA->PdII TM Transmetalation PdII->TM Ar²-B(OH)₂ + Base PdII_Ar L-Pd(II)(Ar¹)(Ar²) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE Forms Ar¹-Ar² RE->Pd0

Caption: The productive Suzuki-Miyaura catalytic cycle.

Homocoupling_Cycle cluster_side Undesired Homocoupling Pathway (Oxygen-Mediated) Pd0 L-Pd(0) Ox Oxidation Pd0->Ox O₂ PdII_O2 L-Pd(II) species Ox->PdII_O2 TM1 First Transmetalation PdII_O2->TM1 Ar²-B(OH)₂ PdII_Ar1 L-Pd(II)(Ar²) TM1->PdII_Ar1 TM2 Second Transmetalation PdII_Ar1->TM2 Ar²-B(OH)₂ PdII_DiAr L-Pd(II)(Ar²)₂ TM2->PdII_DiAr RE_Homo Reductive Elimination PdII_DiAr->RE_Homo Forms Ar²-Ar² RE_Homo->Pd0

Caption: The detrimental homocoupling cycle often initiated by oxygen.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit r/chemhelp. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Carrow, B. P., & Miller, L. M. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 624–629. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Tyrell, J. H., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(15), 8522–8528. [Link]

  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Retrieved from [Link]

  • Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Chemistry – A European Journal, 12(29), 7626-7634. [Link]

  • Cox, P. A., et al. (2017). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 50(9), 2347–2358. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). A general protodeboronation reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 4-Bromo-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the reaction kinetics and overall success of Suzuki-Miyaura couplings involving 4-Bromo-3-hydroxyphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Here, we address common challenges, provide in-depth troubleshooting guides, and offer scientifically grounded protocols to improve your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered when working with 4-Bromo-3-hydroxyphenylboronic acid in Suzuki-Miyaura couplings:

Q1: My reaction is sluggish or shows low conversion. What are the likely causes?

Low conversion rates are frequently attributed to suboptimal reaction conditions that do not adequately address the specific electronic and steric properties of 4-Bromo-3-hydroxyphenylboronic acid. Key factors include inefficient catalyst activation, inappropriate base selection, or the presence of inhibiting impurities. The electron-donating nature of the hydroxyl group can also impact the oxidative addition step of the catalytic cycle.

Q2: I'm observing significant amounts of a byproduct that appears to be 3-bromophenol. What is this and how can I prevent it?

This byproduct is likely the result of protodeboronation, a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich arylboronic acids.[1] This process involves the cleavage of the C-B bond and its replacement with a C-H bond. It can be promoted by acidic or basic conditions and the presence of water.[1] To mitigate this, careful selection of a non-coordinating, milder base and minimizing water content in the reaction are crucial.

Q3: How does the hydroxyl group on the phenylboronic acid affect the reaction?

The hydroxyl group introduces several considerations. It is a mildly acidic proton that can react with the base, potentially altering the stoichiometry. It is also an electron-donating group, which can increase the electron density on the aromatic ring, making the transmetalation step more facile but potentially hindering the oxidative addition of the aryl halide to the palladium catalyst. Additionally, the hydroxyl group can coordinate to the palladium center, influencing the catalyst's reactivity and stability.

Q4: What is the best palladium catalyst and ligand combination for this type of coupling?

There is no single "best" combination, as the optimal choice depends on the specific coupling partner. However, for electron-rich and potentially sterically hindered substrates, bulky and electron-rich phosphine ligands are often preferred.[2] These ligands can promote the oxidative addition step and stabilize the active catalytic species. Examples include Buchwald-type ligands (e.g., SPhos, XPhos) and others like tricyclohexylphosphine (PCy₃).

Q5: Can I use a standard base like sodium hydroxide?

While sodium hydroxide is a common base in Suzuki couplings, it may not be ideal for this specific substrate. Strong bases can promote protodeboronation of the electron-rich 4-Bromo-3-hydroxyphenylboronic acid. Milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often more suitable as they are less likely to induce this side reaction.[3]

II. Troubleshooting Guides

This section provides a more detailed, cause-and-effect approach to resolving specific experimental issues.

Guide 1: Addressing Low Reaction Yield and Slow Kinetics

Low yields and slow reaction rates are often interconnected. The following workflow can help diagnose and resolve these issues.

Troubleshooting Workflow for Low Yield/Slow Kinetics

G start Low Yield or Slow Reaction catalyst Issue: Inefficient Catalyst Activity start->catalyst base Issue: Suboptimal Base Selection start->base solvent Issue: Poor Solvent Choice start->solvent temp Issue: Incorrect Temperature start->temp sol_catalyst Solution: Screen Ligands (e.g., SPhos, XPhos, PCy3) catalyst->sol_catalyst sol_base Solution: Switch to Milder Base (e.g., K2CO3, K3PO4) base->sol_base sol_solvent Solution: Ensure Anhydrous Conditions Use Aprotic Polar Solvents (e.g., Dioxane, THF) solvent->sol_solvent sol_temp Solution: Optimize Temperature (e.g., 80-110 °C) temp->sol_temp

Caption: Troubleshooting workflow for low yield and slow kinetics.

Detailed Analysis and Solutions:

  • Catalyst and Ligand Selection: The palladium catalyst's activity is critically dependent on the supporting ligand. For the electron-rich 4-Bromo-3-hydroxyphenylboronic acid, the oxidative addition of the aryl halide partner can be the rate-limiting step.

    • Causality: Bulky, electron-rich phosphine ligands enhance the electron density on the palladium(0) center, which facilitates its insertion into the aryl-halide bond.[2]

    • Protocol: If using a standard catalyst like Pd(PPh₃)₄ shows poor results, consider screening a panel of Buchwald or other electron-rich phosphine ligands in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.

  • Base Selection and Stoichiometry: The base plays a crucial role in activating the boronic acid for transmetalation.[4] However, an overly strong or nucleophilic base can lead to catalyst decomposition or promote side reactions.

    • Causality: A milder base like K₂CO₃ or K₃PO₄ is often sufficient to form the reactive boronate species without causing significant protodeboronation of the starting material.[3]

    • Protocol: Perform small-scale test reactions with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to identify the optimal choice for your specific coupling partners. Ensure the base is finely powdered and anhydrous.

  • Solvent and Temperature: The choice of solvent affects the solubility of reagents and the stability of the catalytic species. The reaction temperature influences the rate of all steps in the catalytic cycle.

    • Causality: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The presence of water can facilitate protodeboronation, so using anhydrous solvents is recommended. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or increased side reactions.

    • Protocol: Start with a reaction temperature around 80-90 °C and monitor the progress by TLC or LC-MS. If the reaction is slow, the temperature can be incrementally increased to 100-110 °C.

Guide 2: Minimizing Protodeboronation and Other Side Reactions

The primary side reaction to consider is protodeboronation. Homocoupling of the boronic acid can also occur, especially in the presence of oxygen.

Key Parameters to Control Side Reactions

ParameterRecommended ActionRationale
Base Use a weaker, non-nucleophilic base (e.g., K₂CO₃, K₃PO₄).Minimizes base-catalyzed protodeboronation.[3]
Solvent Use anhydrous solvents and handle under an inert atmosphere.Reduces the availability of protons for protodeboronation.
Temperature Avoid excessively high temperatures.High temperatures can accelerate side reactions.
Reaction Time Monitor the reaction closely and quench once the starting material is consumed.Prolonged reaction times can lead to product degradation and increased side products.
Oxygen Degas the solvent and maintain an inert atmosphere (N₂ or Ar).Oxygen can lead to oxidative homocoupling of the boronic acid.

Experimental Protocol for Minimizing Protodeboronation:

  • Reagent Preparation: Thoroughly dry all glassware. Use anhydrous solvents. Finely grind the base (e.g., K₂CO₃) and dry it in an oven before use.

  • Reaction Setup: Assemble the reaction under an inert atmosphere of nitrogen or argon.

  • Degassing: Degas the solvent by sparging with an inert gas for 15-30 minutes before adding the catalyst.

  • Execution: Add the reagents in the following order: aryl halide, 4-Bromo-3-hydroxyphenylboronic acid, base, and solvent. Degas the mixture again for 5-10 minutes. Finally, add the palladium catalyst and ligand.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

III. Optimized Starting Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 4-Bromo-3-hydroxyphenylboronic acid with a generic aryl bromide. Optimization of specific parameters may be necessary for different coupling partners.

Reaction Scheme

G cluster_0 Suzuki-Miyaura Coupling R1 4-Bromo-3-hydroxyphenylboronic acid plus + R2 Ar-X arrow Pd Catalyst, Ligand Base, Solvent, Heat P Product

Caption: General scheme for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add:

    • 4-Bromo-3-hydroxyphenylboronic acid (1.2 equiv.)

    • Aryl halide (1.0 equiv.)

    • Potassium carbonate (K₂CO₃, 2.0 equiv., finely powdered and dried)

  • Add anhydrous solvent (e.g., 1,4-dioxane or THF, to make a 0.1 M solution with respect to the aryl halide).

  • Degas the mixture by sparging with argon or nitrogen for 15 minutes.

  • In a separate vial, prepare the catalyst mixture:

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Add a small amount of the degassed solvent to the vial and swirl to dissolve/suspend the catalyst.

  • Add the catalyst mixture to the reaction flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. References

  • Dalpozzo, R., et al. (2017). Synthesis of Bisphenol Neolignans Inspired by Honokiol as Antiproliferative Agents. Molecules, 22(12), 2206. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Angello, N. H., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]

  • Malineni, J., et al. (2016). A universal, bench-stable and easily prepared NiIICl(1-naphthyl)(PCy3)2/PCy3 σ-complex enables efficient and quantitative cross-coupling of aryl chlorides, bromides, iodides, mesylates, and fluorides with aryl neopentylglycolboronates. Synthesis, 48(17), 2795-2807. Available at: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(103), 84931-84934. Available at: [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 1-13. Available at: [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5736-5740. Available at: [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Available at: [Link]

Sources

addressing poor solubility of reagents in 4-Bromo-3-hydroxyphenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing challenges in cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering difficulties with the poor solubility of 4-Bromo-3-hydroxyphenylboronic acid in Suzuki-Miyaura coupling and other related reactions. Here, we provide field-proven insights, troubleshooting workflows, and detailed protocols to help you overcome these common hurdles and achieve successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My 4-Bromo-3-hydroxyphenylboronic acid won't dissolve in my reaction solvent (e.g., toluene, THF). What is the first thing I should try?

The most direct approach is to use a mixed solvent system. 4-Bromo-3-hydroxyphenylboronic acid has both polar (hydroxyl, boronic acid) and nonpolar (bromophenyl ring) characteristics, making it difficult to dissolve in a single solvent. Adding a polar co-solvent like water, ethanol, or isopropanol can significantly improve solubility.[1][2] A common starting point is a 4:1 to 10:1 mixture of your primary organic solvent (like dioxane or THF) to water.[1]

Q2: I've added my reagents, and the mixture is a slurry, not a solution. Can I still proceed with the reaction?

While some Suzuki reactions can proceed under heterogeneous conditions (as a suspension), it is not ideal and often leads to lower yields, reproducibility issues, and catalyst decomposition.[1] Strong stirring is essential, but achieving complete or near-complete dissolution before heating and adding the palladium catalyst is highly recommended for an efficient reaction.

Q3: How does the choice of base affect the solubility of 4-Bromo-3-hydroxyphenylboronic acid?

The base is critical. It not only participates in the catalytic cycle but also reacts with the boronic acid to form a more soluble boronate salt.[3] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) require a small amount of water to be effective and to help dissolve the resulting boronate.[1][4] The choice of base can dramatically alter the solubility profile of your reaction mixture.

Q4: My reaction is failing, and I suspect protodeboronation (loss of the boronic acid group). What causes this, and how can I prevent it?

Protodeboronation is a common side reaction, especially with electron-rich or base-sensitive boronic acids. It is often promoted by excess water, high temperatures, or prolonged reaction times in the presence of a strong base.[2][5] To minimize this, ensure you are using a thoroughly degassed solvent, consider a milder base (like KF), and monitor the reaction to avoid unnecessarily long heating times.

Q5: Are there alternatives to using 4-Bromo-3-hydroxyphenylboronic acid directly if I can't solve the solubility problem?

Yes. You can convert the boronic acid into a more soluble and stable derivative. The most common alternatives are pinacol esters or MIDA boronates. These derivatives are generally much more soluble in common organic solvents.[3][6] Another effective strategy is to form a stable complex with diethanolamine (a DABO boronate), which can often be used directly in the coupling reaction.[7][8]

In-Depth Troubleshooting Guide
Problem: Incomplete Dissolution of Reagents

The primary challenge with 4-Bromo-3-hydroxyphenylboronic acid stems from its amphiphilic nature and its tendency to self-associate into trimetric anhydrides known as boroxines, a process that expels water and reduces solubility in non-polar solvents.[3]

Use the following workflow to diagnose and solve solubility issues systematically.

Troubleshooting_Workflow start Start: Reaction Setup with 4-Bromo-3-hydroxyphenylboronic acid check_sol Observe Reagent Solubility in Chosen Solvent start->check_sol sol_ok Homogeneous Solution (Proceed with Reaction) check_sol->sol_ok Good sol_poor Poor Solubility (Slurry/Suspension) check_sol->sol_poor Poor step1 Action 1: Introduce Polar Co-solvent (e.g., H₂O, EtOH, IPA) Ratio: 10:1 to 4:1 Organic:Polar sol_poor->step1 check_sol2 Re-evaluate Solubility step1->check_sol2 check_sol2->sol_ok Good step2 Action 2: Optimize Base & pH - Switch to K₃PO₄ or Cs₂CO₃ - Ensure adequate H₂O for inorganic base check_sol2->step2 Still Poor check_sol3 Re-evaluate Solubility step2->check_sol3 check_sol3->sol_ok Good step3 Action 3: Increase Temperature (Monitor for degradation) check_sol3->step3 Still Poor check_sol4 Re-evaluate Solubility step3->check_sol4 check_sol4->sol_ok Good step4 Advanced: Derivatize Boronic Acid - Convert to Pinacol Ester - Form MIDA or DABO Boronate check_sol4->step4 Still Poor final Use Soluble Derivative in Coupling Reaction step4->final

Caption: Troubleshooting workflow for solubility issues.

The Role of Solvent, Base, and Temperature

Successful coupling requires a delicate balance between these three parameters. The goal is to find a condition that solubilizes all components—the aryl halide, the boronic acid, the base, and the catalyst—without causing premature degradation of any reagent.

SolventPolarityBoiling Point (°C)Suitability & Key Considerations
Toluene Non-polar111Good for dissolving non-polar coupling partners. Requires a polar co-solvent (e.g., water, ethanol) and a phase-transfer catalyst for 4-Bromo-3-hydroxyphenylboronic acid.
Dioxane Polar aprotic101Excellent general-purpose solvent for Suzuki coupling. Often used in a mixture with water (e.g., 4:1 Dioxane:H₂O) to dissolve both the boronic acid and the inorganic base.[1]
Tetrahydrofuran (THF) Polar aprotic66Good solvent, but its lower boiling point limits the reaction temperature. Effective in aqueous mixtures.
Acetonitrile (ACN) Polar aprotic82Can be effective, particularly with water as a co-solvent. 4-Hydroxyphenylboronic acid is reported to be soluble in acetonitrile.[9]
N,N-Dimethylformamide (DMF) Polar aprotic153Strong solvent that can dissolve many polar compounds. However, it can lead to side reactions at high temperatures and may complicate product purification.
Water Polar protic100Can be used as a co-solvent or, in some modern eco-friendly protocols, as the primary solvent, often with surfactants or phase-transfer catalysts.[10]

Under basic conditions, the boronic acid is in equilibrium with its hydrated form and the catalytically active trihydroxyboronate anion. This anionic species is significantly more polar and water-soluble than the neutral boronic acid or its boroxine form.

Boronic_Acid_Equilibrium boroxine Trimeric Boroxine (Less Soluble in Polar Solvents) boronic_acid R-B(OH)₂ (Boronic Acid) boroxine->boronic_acid + 3 H₂O boronate [R-B(OH)₃]⁻ (Trihydroxyboronate) (More Soluble, Active Species) boronic_acid->boronate + OH⁻

Caption: Equilibrium between boronic acid, boroxine, and the active boronate species.

Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Solubility Optimization

This protocol assumes a 1 mmol scale reaction. Adjust volumes accordingly.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Bromo-3-hydroxyphenylboronic acid (1.2 mmol, 1.2 eq), the aryl halide coupling partner (1.0 mmol, 1.0 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).

  • Solvent Addition & Solubility Check: Add the primary organic solvent (e.g., Dioxane, 4 mL). Stir for 5 minutes. If the mixture is not a clear solution, proceed to step 3.

  • Co-solvent Titration: Add a polar co-solvent (e.g., degassed water) dropwise while stirring. Add just enough to achieve a homogeneous solution (typically 0.5-1.0 mL). Causality Note: The water helps dissolve the inorganic base and facilitates the formation of the highly soluble boronate salt.

  • Degassing: Seal the vial and sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical to prevent oxidative side reactions that can lead to boronic acid homocoupling and catalyst deactivation.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if required).

  • Reaction: Seal the vial tightly and heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: In-Situ Formation of a Soluble Boronate Ester (Advanced)

If solubility remains a significant issue, converting the boronic acid to a pinacol ester is a reliable strategy.

  • Esterification: In a round-bottom flask, combine 4-Bromo-3-hydroxyphenylboronic acid (1.0 eq), pinacol (1.1 eq), and a solvent such as toluene or THF.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the equilibrium towards the ester. Alternatively, add a drying agent like anhydrous MgSO₄ and stir at room temperature overnight.

  • Isolation (Optional): The pinacol ester is often stable enough to be isolated by removing the solvent and purifying via chromatography or recrystallization.[3] However, for convenience, the crude reaction mixture (after removing the drying agent) can sometimes be used directly in the subsequent coupling step.

  • Suzuki Coupling: Use the resulting 4-Bromo-3-hydroxyphenylboronic acid pinacol ester in the Suzuki coupling protocol described above. Note that for boronic esters, a stronger base (e.g., K₃PO₄) is typically required for efficient transmetalation compared to boronic acids.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. Retrieved from [Link]

  • Reddy, K. R., et al. (2012). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Retrieved from [Link]

  • Brals, J., et al. (2023). Organophotocatalytic Radical-Polar Cross-Coupling of Styrene Boronic Acids and Redox-Active Esters. Chemistry – A European Journal. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Cravotto, G., & Cintas, P. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(1), 137. Retrieved from [Link]

  • Park, J., et al. (2017). Effects of pH, dissolved organic matter, and salinity on ibuprofen sorption on sediment. Environmental Engineering Research, 22(1), 71-77. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Rychnovsky, S. D., & D. A. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 74(2), 888-891. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Thomas, A. A., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12580-12587. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-hydroxypentanoic acid. Retrieved from [Link]

  • ResearchGate. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Bromophenol Isomers in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The reaction's efficiency, however, is highly dependent on the electronic and steric nature of the coupling partners. This guide provides an in-depth comparison of the three structural isomers of bromophenol—2-bromophenol, 3-bromophenol, and 4-bromophenol—in palladium-catalyzed Suzuki coupling reactions. By understanding the inherent reactivity differences dictated by the position of the hydroxyl group, researchers can optimize reaction conditions, anticipate challenges, and streamline the synthesis of critical biaryl scaffolds.

Executive Summary: A Tale of Three Isomers

The reactivity of bromophenol isomers in Suzuki coupling is not uniform. The position of the hydroxyl substituent relative to the bromine atom profoundly impacts the substrate's susceptibility to the key oxidative addition step in the catalytic cycle. This leads to a general reactivity trend:

4-Bromophenol (para) > 3-Bromophenol (meta) >> 2-Bromophenol (ortho)

This trend is a direct consequence of the interplay between electronic effects, which can activate or deactivate the carbon-bromine bond, and steric hindrance, which can impede the approach of the palladium catalyst. The para-isomer offers a predictable and often high-yielding reaction, the meta-isomer presents moderate reactivity, while the ortho-isomer is notoriously challenging, often requiring specialized ligands and conditions to overcome significant steric and electronic hurdles.

Mechanistic Insights: The "Why" Behind the Reactivity Trend

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] The cycle's key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond. This is often the rate-determining step and is highly sensitive to the electronic and steric environment of the C-Br bond.[1]

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium(II) center. This step requires activation by a base.[2]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' (Di-organo Complex) ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' (Biaryl Product) ArPdAr_prime->Ar_Ar_prime ArBr Ar-Br (Bromophenol) ArBr->Pd0 Ar_prime_B Ar'-B(OH)₂ (Boronic Acid) + Base Ar_prime_B->ArPdBr

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The observed reactivity differences among bromophenol isomers stem primarily from how the hydroxyl group influences the initial oxidative addition step.

  • 4-Bromophenol (Para-Isomer): The hydroxyl group is positioned at the opposite end of the aromatic ring from the C-Br bond. Its electron-donating resonance effect (+M) increases the overall electron density of the ring, which can slightly disfavor oxidative addition. However, this effect is distal and steric hindrance is minimal, making 4-bromophenol a generally reliable and reactive substrate.[3]

  • 3-Bromophenol (Meta-Isomer): At the meta position, the hydroxyl group's electron-donating resonance effect does not extend to the carbon bearing the bromine. Instead, its primary influence is a moderate, electron-withdrawing inductive effect (-I). This effect makes the carbon atom of the C-Br bond slightly more electrophilic, potentially facilitating the oxidative addition step compared to an unsubstituted bromobenzene. With minimal steric hindrance, its reactivity is typically robust, though sometimes lower than the para isomer depending on the specific catalyst and conditions.[4][5]

  • 2-Bromophenol (Ortho-Isomer): This isomer is the most challenging due to two primary factors.[6] Firstly, the bulky hydroxyl group is adjacent to the reaction site, creating significant steric hindrance that physically obstructs the approach of the large palladium-ligand complex to the C-Br bond.[7] Secondly, the phenolic oxygen can act as a Lewis base and coordinate to the palladium center. This potential chelation can deactivate the catalyst, sequestering it from the catalytic cycle and leading to poor conversion.[6] Overcoming these issues often requires more forceful conditions or specialized, bulky ligands designed to operate effectively in sterically congested environments.

Comparative Performance: Experimental Data

Direct side-by-side comparisons of the three isomers under identical conditions are scarce in the literature. However, by collating data from various studies, a clear performance hierarchy emerges. The following table summarizes representative results for the coupling of each isomer with phenylboronic acid.

IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference / Notes
4-Bromophenol 0.3 mol% Pd/CK₂CO₃Water501276[3] High yield in green solvent.
3-Bromophenol 10% Pd/CK₂CO₃MeOH/H₂O1000.5~95 (Conv.)[4] Data from a flow chemistry setup.
2-Bromophenol Pd(OAc)₂ / LigandK₃PO₄Dioxane1001640[6] Noted poor reactivity due to catalyst deactivation.

Note: The data presented is compiled from different sources and reaction setups (batch vs. flow) and should be used for qualitative comparison of reactivity trends rather than as a direct quantitative benchmark.

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for achieving successful Suzuki coupling with bromophenol isomers. The choice of catalyst, ligand, base, and solvent is critical and must be tailored to the specific substrate.

Protocol 1: General Procedure for 4-Bromophenol (Para-Isomer)

This protocol is adapted from a robust, environmentally friendly method using a heterogeneous catalyst in water.[3]

Workflow Diagram:

Protocol_4_Bromo A 1. Charge Reactor B Add 4-Bromophenol, Phenylboronic Acid, K₂CO₃, Pd/C, and Water A->B C 2. Reaction D Stir at 50°C for 12h under inert atmosphere C->D E 3. Workup F Cool, quench with HCl, extract with Ethyl Acetate E->F G 4. Purification H Dry organic layer, concentrate, and purify by chromatography G->H

Figure 2: Experimental workflow for coupling 4-bromophenol.

Step-by-Step Methodology:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 mmol, 173 mg).

  • Reagent Addition: Add phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg), and 10% Pd/C (0.3 mol%, ~3.2 mg).

  • Solvent Addition: Add 5 mL of deionized water.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 50°C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature. Carefully quench the reaction by adding 1 M HCl until the solution is acidic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4-hydroxybiphenyl.

Protocol 2: Optimized Conditions for 2-Bromophenol (Ortho-Isomer)

Coupling the sterically hindered 2-bromophenol often requires a more specialized catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), to facilitate the difficult oxidative addition step.[7]

Step-by-Step Methodology:

  • Reactor Setup: In a glovebox, add a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%, ~17 mg) and a bulky phosphine ligand (e.g., XPhos, 4 mol%, ~19 mg) to an oven-dried Schlenk tube with a stir bar.

  • Reagent Addition: Add 2-bromophenol (1.0 mmol, 173 mg), phenylboronic acid (1.5 mmol, 183 mg), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times.

  • Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-110°C and stir vigorously for 16-24 hours. The reaction must be carefully monitored for conversion.

  • Workup and Purification: Follow steps 6-8 from Protocol 1. Note that yields for this isomer are often modest, and side products like debromination may be observed.

Conclusion and Field-Proven Insights

The choice of bromophenol isomer is a critical design parameter in any synthetic route involving a Suzuki-Miyaura coupling.

  • For reliable, high-yield synthesis of biaryl phenols, 4-bromophenol is the substrate of choice. Its predictable reactivity makes it ideal for library synthesis and scale-up operations where process robustness is key.

  • 3-Bromophenol serves as a competent coupling partner, offering a different substitution pattern. Its reactivity is generally good, and standard Suzuki conditions are often sufficient to achieve high conversion.[4]

  • 2-Bromophenol remains a challenging substrate. Its use should be approached with the expectation of significant optimization. Success hinges on employing advanced catalyst systems with bulky ligands that can overcome the profound steric hindrance and potential for catalyst inhibition. For drug development professionals, while the resulting 2-hydroxybiaryl motif may be desirable, the synthetic cost and complexity of this coupling must be carefully weighed against alternative synthetic strategies.

By understanding the fundamental principles governing the reactivity of these isomers, researchers can make informed decisions, troubleshoot difficult reactions, and ultimately accelerate the discovery and development of novel chemical entities.

References

  • Liu, X., et al. (2021). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 26(21), 6693. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Patil, N., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(9), 1547–1574. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Aslam, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3938. Available at: [Link]

  • Martins, J. E. D., et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 21(8), 1039. Available at: [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496–16543. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism [Video]. YouTube. Available at: [Link]

  • Cheng, G-J., et al. (2016). Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems. Nature Chemistry, 8, 278–284. Available at: [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (2014). ScholarWorks @ UTRGV. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... [Image]. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of various aryl bromide with phenylboronic acid [Image]. Available at: [Link]

  • ResearchGate. (n.d.). Competing experiments in the Suzuki–Miyaura cross coupling reaction... Available at: [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of arylboronic acids and 2-I-p-carborane. Available at: [Link]

  • Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(15), 4767-4770. Available at: [Link]

  • Scott, J. P., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1645–1650. Available at: [Link]

  • Sakurai, H., Tsukada, T., & Hirao, T. (2002). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. The Journal of Organic Chemistry, 67(8), 2721–2722. Available at: [Link]

  • Melville, J. (2014). The Suzuki Reaction. Chem 115 Lab Report. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organometallics. (2013). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. 32(24), 7343–7354. Available at: [Link]

  • Johnson, D. S., et al. (2011). Substrate-Based Fragment Identification for the Development of Selective, Nonpeptidic Inhibitors of Striatal-Enriched Protein Tyrosine Phosphatase. Journal of Medicinal Chemistry, 54(13), 4437–4450. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of biphenyl derivatives via Suzuki–Miyaura cross‐coupling... Available at: [Link]

  • Nicolaou, K. C., et al. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 375(1), 1. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. Available at: [Link]

  • Ota, Y., et al. (2020). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Angewandte Chemie International Edition, 59(35), 15021-15026. Available at: [Link]

  • ResearchGate. (n.d.). Conversion achieved for the reaction between 4-bromophenol and... [Image]. Available at: [Link]

  • Appukkuttan, P., et al. (2008). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 13(12), 2970–3049. Available at: [Link]

  • Botella, L., & Nájera, C. (2004). Pd-Catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. Journal of the Brazilian Chemical Society, 15(6), 939-943. Available at: [Link]

  • New palladium catalysts for cross-coupling, cycloisomerization, cascade and multicomponent reactions. (2014). Doctoral Thesis. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). PhD Thesis. Available at: [Link]

  • Fernandes, J. A., et al. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Catalysts, 14(2), 118. Available at: [Link]

  • Journal of Materials Chemistry A. (2022). Covalent organic framework supported palladium catalysts. 10, 20389-20427. Available at: [Link]

  • Synthesis and Photophysical Properties of Novel BODIPY and BOPHY Dyes. (2012). PhD Thesis. Available at: [Link]

  • Capriati, V., et al. (2016). COMMUNICATION. Angewandte Chemie International Edition, 55(44), 13811-13815. Available at: [Link]

  • Uberman, P. M., et al. (2011). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Dalton Transactions, 40(36), 9229-9237. Available at: [Link]

  • Xu, J. (2019). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. PhD Thesis. Available at: [Link]

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A Senior Application Scientist's Guide to Boronic Acids vs. Boronic Esters in Suzuki Coupling: A Stability and Performance Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cornerstone of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, celebrated for its functional group tolerance, mild conditions, and the use of generally non-toxic and environmentally benign organoboron reagents.[1][2] At the heart of this powerful transformation lies the choice of the boron-containing nucleophile. While boronic acids have historically been the workhorse, their inherent instability can often lead to diminished yields and reproducibility challenges.[3] Boronic esters, particularly pinacol esters, have emerged as a robust and reliable alternative, offering a compelling solution to these stability issues.

This guide provides an in-depth, evidence-based comparison of boronic acids and boronic esters, moving beyond simple definitions to explore the mechanistic nuances and practical implications of their respective stabilities. We will delve into the common decomposition pathways, compare their performance with experimental data, and provide actionable protocols to help researchers, scientists, and drug development professionals make informed decisions to optimize their Suzuki coupling reactions.

The Workhorse: Understanding Boronic Acids

Boronic acids are the most frequently used class of organoboron reagents in Suzuki couplings, primarily due to their high atom economy and commercial availability.[4] Their reactivity is predicated on activation with a base, which converts the neutral, trigonal planar boronic acid into a more nucleophilic, tetrahedral 'boronate' species, primed for the critical transmetalation step with the palladium catalyst.[5]

The Achilles' Heel: Inherent Instability

Despite their widespread use, boronic acids are susceptible to several decomposition pathways that can significantly compromise the efficiency and consistency of a Suzuki coupling reaction.

  • Protodeboronation: This is arguably the most significant liability. Under the basic conditions required for the reaction, the C-B bond can be cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom. This side reaction is particularly problematic for electron-rich, electron-deficient, and many heteroaromatic boronic acids, such as the infamous 2-pyridyl boronic acid, where decomposition can be rapid.[1]

  • Oxidation: Boronic acids are readily oxidized to the corresponding phenols, a reaction that can be accelerated by trace metal impurities or peroxides commonly found in ethereal solvents like THF.[1] This not only consumes the starting material but also introduces phenolic impurities that can complicate purification.

  • Dehydration to Boroxines: In the solid state or in anhydrous solution, three molecules of a boronic acid can reversibly dehydrate to form a cyclic trimer known as a boroxine.[1] This process liberates water and can make accurate stoichiometric calculations challenging, often necessitating the use of an excess of the boronic acid reagent.

These instability issues are not merely theoretical; they have tangible consequences in the lab, leading to lower product yields, increased byproducts, and poor reaction reproducibility.

G cluster_instability Boronic Acid (R-B(OH)2) Instability Pathways BA R-B(OH)2 (Boronic Acid) Boroxine (RBO)3 (Boroxine) BA->Boroxine Dehydration (-H2O) Phenol R-OH (Phenol) BA->Phenol Oxidation ([O]) Arene R-H (Arene) BA->Arene Protodeboronation ([H+], Base) Boroxine->BA Hydrolysis (+H2O)

Caption: Major decomposition pathways for boronic acids.

The Stable Alternative: The Rise of Boronic Esters

Boronic esters, most commonly pinacol esters (Ar-Bpin), serve as "protected" or stabilized versions of boronic acids. The esterification of the two hydroxyl groups with a diol, such as pinacol, has a profound impact on the molecule's properties.

Engineered for Stability

The enhanced stability of boronic esters stems from electronic and steric factors. The electron-donating alkoxy groups decrease the Lewis acidity of the boron center, making it less susceptible to nucleophilic attack by hydroxide, which is a key step in protodeboronation.[1] This protection renders them:

  • Bench-Stable: Many boronic esters are robust, crystalline solids or high-boiling liquids that can be stored for extended periods without significant decomposition. The pinacol boronic ester of some heteroarenes has been shown to be stable for up to 60 days in air.[1]

  • Chromatography-Compatible: Unlike most boronic acids, boronic esters are generally stable to silica gel chromatography, allowing for their purification to high levels, which is critical for complex syntheses.[1][6]

  • Monomeric in Solution: They do not form anhydrides like boroxines, ensuring they exist as well-defined monomeric species and simplifying reaction stoichiometry.[1]

G cluster_key Stabilization Workflow BA R-B(OH)2 (Boronic Acid) Unstable Ester R-B(pin) (Pinacol Boronic Ester) Stable BA->Ester Esterification (-2 H2O) Pinacol Pinacol Pinacol->Ester

Caption: Conversion of an unstable boronic acid to a stable pinacol ester.

Reactivity and Mechanistic Considerations

A common misconception is that boronic esters must first hydrolyze back to the corresponding boronic acid to participate in the Suzuki coupling. While this can occur, extensive mechanistic studies have now conclusively shown that boronic esters can and do undergo transmetalation directly without prior hydrolysis.[4] In fact, kinetic investigations have revealed that for certain substrates, the transmetalation event can be significantly faster with a boronic ester than with the parent boronic acid.[4] This demonstrates that boronic esters are not merely masked precursors but are fully competent coupling partners in their own right.

Head-to-Head Comparison: A Data-Driven Summary

The choice between a boronic acid and a boronic ester is a classic trade-off between convenience, cost, and performance. The following table summarizes the key differences to guide your selection.

FeatureBoronic AcidsBoronic Esters (Pinacol)Expert Analysis
Shelf Stability Poor to Moderate; substrate-dependent.Excellent; often stable for months/years.Esters are superior for building a long-term reagent library.
Stability to Chromatography Generally No.Yes, routinely purified on silica gel.Esters are the only choice if the boron reagent requires purification.[1][6]
Susceptibility to Protodeboronation High, especially for heteroaromatics.Low; significantly more resistant.For challenging substrates, esters prevent this major failure mode.[1][7]
Susceptibility to Oxidation High.Low.Cleaner reaction profiles are often observed with esters.
Reactivity (General) Generally higher due to greater Lewis acidity.Generally lower, but can be highly effective.While acids may react faster, esters provide more reliable and reproducible outcomes.[1][4]
Handling / Stoichiometry Complicated by boroxine formation.Straightforward; exist as monomers.Esters lead to more precise and reproducible reaction setups.
Atom Economy Higher (no protecting group).Lower (includes pinacol fragment).A minor consideration unless working on a very large industrial scale.

Field-Proven Insights & Experimental Protocols

As a Senior Application Scientist, my recommendation is guided by the principle of maximizing success and reproducibility.

  • Choose Boronic Acids for:

    • Simple, stable, and commercially cheap arylboronic acids (e.g., phenylboronic acid).

    • Well-optimized, high-yielding reactions where cost is the primary driver.

    • Screening reactions where rapid setup is prioritized over yield optimization.

  • Choose Boronic Esters for:

    • Unstable Substrates: Any heteroaromatic (especially 2-pyridyl), electron-rich, or sterically hindered boronic acid should be converted to its pinacol ester.[1]

    • Multi-Step Synthesis: When the boron moiety must survive multiple synthetic steps before the coupling.[1]

    • High-Purity Applications: When the boron reagent must be purified by chromatography to remove impurities.

    • Reproducibility: In drug development and process chemistry, where batch-to-batch consistency is paramount.

Experimental Protocol 1: Stabilization of a Boronic Acid via Pinacol Esterification

This protocol describes a standard, reliable method for converting a potentially unstable boronic acid into its robust pinacol ester derivative.

Objective: To synthesize phenylboronic acid pinacol ester from phenylboronic acid.

Materials:

  • Phenylboronic acid (1.0 eq)

  • Pinacol (1.1 eq)

  • Toluene (approx. 0.5 M)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid and pinacol.

  • Add toluene to the flask.

  • Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or GC-MS. The formation of the ester is an equilibrium process.

  • To drive the reaction to completion, add anhydrous magnesium sulfate to the flask to sequester the water byproduct. Stir for an additional 2-4 hours.

  • Filter the reaction mixture to remove the magnesium sulfate, and rinse the solid with a small amount of toluene.

  • Concentrate the filtrate under reduced pressure to yield the crude phenylboronic acid pinacol ester.

  • If necessary, the product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Experimental Protocol 2: Comparative Suzuki Coupling of an Unstable Heteroaryl Substrate

This experiment directly demonstrates the performance advantage of using a pinacol ester for a substrate known to undergo rapid protodeboronation.

Objective: To compare the yield of the Suzuki coupling of 4-bromotoluene with 2-pyridylboronic acid vs. its pinacol ester.

Reagents:

  • Coupling Partner: 4-bromotoluene (1.0 eq)

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Experiment A: Using 2-Pyridylboronic Acid

  • In a reaction vial, combine 4-bromotoluene, 2-pyridylboronic acid (1.2 eq), Pd(PPh₃)₄, and K₂CO₃.

  • Add the dioxane/water solvent mixture and seal the vial.

  • Heat the reaction to 90 °C and stir for 12 hours.

  • Cool to room temperature, dilute with ethyl acetate, and analyze the crude reaction mixture by GC-MS to determine the product-to-starting material ratio. A significant amount of protodeboronated pyridine is expected.

Experiment B: Using 2-Pyridylboronic Acid Pinacol Ester

  • In a reaction vial, combine 4-bromotoluene, 2-pyridylboronic acid pinacol ester (1.2 eq), Pd(PPh₃)₄, and K₂CO₃.

  • Add the dioxane/water solvent mixture and seal the vial.

  • Heat the reaction to 90 °C and stir for 12 hours.

  • Cool to room temperature, dilute with ethyl acetate, and analyze the crude reaction mixture by GC-MS.

Expected Outcome: Experiment B, utilizing the stable pinacol ester, will show a significantly higher yield of the desired 2-(p-tolyl)pyridine product compared to Experiment A. This directly validates the use of boronic esters to overcome the inherent instability of challenging boronic acids.[1]

Conclusion

The choice between boronic acids and boronic esters in Suzuki-Miyaura coupling is a critical decision that directly impacts reaction success. While boronic acids are foundational reagents, their susceptibility to decomposition presents a significant practical challenge. Boronic esters, particularly pinacol esters, offer a superior solution in terms of stability, handling, and reproducibility. By protecting the reactive C-B bond, they mitigate common failure modes like protodeboronation and oxidation, enabling the successful coupling of otherwise intractable substrates. For researchers aiming to develop robust, reliable, and high-yielding synthetic routes, especially in the context of complex molecule synthesis and drug development, embracing boronic esters is not just an alternative—it is a strategic imperative.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(40), 12846-12857. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Korotvitskaya, E., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3368-3372. [Link]

  • Barber, T., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis of 4-Bromo-3-hydroxyphenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of reagents and products is paramount. 4-Bromo-3-hydroxyphenylboronic acid is a versatile building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds, leading to the synthesis of complex molecules with potential therapeutic applications.[1] The successful synthesis and purification of its derivatives hinge on robust analytical methodologies. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) techniques for the analysis of 4-Bromo-3-hydroxyphenylboronic acid and its reaction products, grounded in scientific principles and practical expertise.

The Critical Role of Spectroscopic Analysis

In any synthetic workflow, confirming the identity and purity of starting materials, intermediates, and the final product is a non-negotiable step. For a substituted phenylboronic acid like 4-Bromo-3-hydroxyphenylboronic acid, spectroscopic analysis serves several key purposes:

  • Structural Elucidation: Unambiguously confirming the chemical structure of the starting material and the desired product.

  • Purity Assessment: Quantifying the purity of a sample and identifying any residual starting materials, by-products, or impurities.

  • Reaction Monitoring: Tracking the progress of a reaction to determine its endpoint and optimize reaction conditions.

NMR and HPLC are the workhorse techniques in this analytical arsenal, each providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Verification

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Predicted NMR Analysis of 4-Bromo-3-hydroxyphenylboronic acid

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The substitution pattern on the benzene ring will dictate the chemical shifts and coupling patterns. The proton ortho to the bromine will be the most deshielded (downfield), followed by the proton ortho to the hydroxyl group, and finally the proton ortho to the boronic acid group. The hydroxyl and boronic acid protons will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.[3] Each unique carbon atom in the molecule will give rise to a distinct signal. The carbon atoms attached to electronegative atoms (bromine and oxygen) will be shifted downfield. The carbon atom attached to the boron will also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromo-3-hydroxyphenylboronic acid

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
H (ortho to -B(OH)₂)~7.6-Electron-withdrawing effect of the boronic acid group.
H (ortho to -OH)~7.2-Electron-donating effect of the hydroxyl group.
H (ortho to -Br)~7.8-Strong deshielding effect of the bromine atom.
OHVariable (broad singlet)-Exchangeable proton, solvent-dependent.
B(OH)₂Variable (broad singlet)-Exchangeable protons, solvent-dependent.
C-B-~130Characteristic chemical shift for a carbon attached to boron.
C-OH-~155Downfield shift due to the attached oxygen.
C-Br-~115Upfield shift compared to other substituted carbons due to the "heavy atom" effect.
Aromatic CH-~115-135Range typical for aromatic carbons.

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for boronic acids include DMSO-d₆, Methanol-d₄, or CDCl₃ with a drop of DMSO-d₆ to aid solubility and sharpen hydroxyl/boronic acid proton signals.

  • Sample Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a suitable magnetic field strength (e.g., 400 MHz or higher for better resolution).

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is a powerful separation technique that is indispensable for determining the purity of a compound and for monitoring the progress of a reaction. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Designing an HPLC Method for 4-Bromo-3-hydroxyphenylboronic Acid and its Reaction Products

Developing a robust HPLC method for boronic acids requires careful consideration of several factors to overcome common challenges such as peak tailing and on-column degradation.[4]

Challenges in HPLC Analysis of Boronic Acids:

  • Peak Tailing: The acidic nature of the boronic acid and the phenolic hydroxyl group can lead to interactions with residual silanol groups on the silica-based stationary phase, resulting in poor peak shape.

  • On-column Hydrolysis: Boronic esters, which may be present as intermediates or impurities, can hydrolyze to the corresponding boronic acids on the column.

A Foundational HPLC Method:

A good starting point for the analysis of 4-Bromo-3-hydroxyphenylboronic acid and its Suzuki-Miyaura coupling products is a reversed-phase HPLC method.[5]

Table 2: Recommended Starting HPLC Method Parameters

Parameter Recommendation Justification
Column C18, 5 µm, 4.6 x 150 mmA versatile reversed-phase column suitable for a wide range of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase helps to suppress the ionization of silanol groups on the stationary phase, reducing peak tailing.[4]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 10-90% B over 20 minutesA gradient elution is recommended to effectively separate compounds with a range of polarities, which is common in a reaction mixture.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmAromatic compounds typically have strong UV absorbance at these wavelengths.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[4]
Experimental Protocol: HPLC Sample Preparation and Analysis
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

  • Injection: Inject a small volume (e.g., 10 µL) of the filtered sample onto the HPLC system.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the components. Purity can be calculated based on the relative peak areas.

Comparative Analysis of a Suzuki-Miyaura Reaction

Let's consider a typical Suzuki-Miyaura coupling reaction of 4-Bromo-3-hydroxyphenylboronic acid with an aryl halide (e.g., 4-iodoanisole) to form a biaryl product.

Suzuki_Miyaura_Reaction reagent1 4-Bromo-3-hydroxyphenylboronic acid catalyst Pd Catalyst Base reagent1->catalyst reagent2 4-Iodoanisole reagent2->catalyst product 2-Hydroxy-4'-methoxybiphenyl-4-boronic acid catalyst->product side_product Homocoupling Products Debrominated Starting Material catalyst->side_product

Caption: Suzuki-Miyaura coupling of 4-Bromo-3-hydroxyphenylboronic acid.

NMR Analysis of the Reaction Mixture:

  • Disappearance of Starting Material Signals: The characteristic signals of 4-Bromo-3-hydroxyphenylboronic acid and 4-iodoanisole in the ¹H NMR spectrum will decrease in intensity as the reaction progresses.

  • Appearance of Product Signals: New aromatic signals corresponding to the biphenyl product will appear. The coupling patterns will become more complex due to the presence of two aromatic rings.

  • Monitoring Reaction Completion: The reaction can be considered complete when the signals of the limiting reagent are no longer observed in the ¹H NMR spectrum.

HPLC Analysis of the Reaction Mixture:

  • Separation of Components: The HPLC method should be able to separate the starting materials, the product, and any significant by-products.

  • Retention Time Comparison: The product, being more non-polar than the starting boronic acid, will likely have a longer retention time.

  • Quantitative Analysis: By integrating the peak areas, the relative amounts of each component can be determined, allowing for the calculation of conversion and yield.

Table 3: Comparison of NMR and HPLC for Reaction Monitoring

Analytical Technique Strengths Limitations
NMR Provides definitive structural information. Can identify unexpected by-products.Less sensitive than HPLC. Quantitative analysis can be complex.
HPLC Highly sensitive and quantitative. Excellent for determining purity.Does not provide direct structural information. Co-elution of peaks can occur.

Logical Workflow for Spectroscopic Analysis

A robust analytical workflow integrates both NMR and HPLC to provide a comprehensive understanding of the reaction.

Analytical_Workflow cluster_pre_reaction Pre-Reaction Analysis cluster_reaction Reaction Monitoring cluster_post_reaction Post-Reaction Analysis start_material 4-Bromo-3-hydroxyphenylboronic acid nmr_start NMR Analysis (Structure & Identity) start_material->nmr_start hplc_start HPLC Analysis (Purity) start_material->hplc_start reaction Suzuki-Miyaura Coupling hplc_start->reaction hplc_monitor In-Process HPLC (Conversion) reaction->hplc_monitor crude_product Crude Product hplc_monitor->crude_product purification Purification (e.g., Chromatography) crude_product->purification pure_product Purified Product purification->pure_product nmr_final NMR Analysis (Structure Confirmation) pure_product->nmr_final hplc_final HPLC Analysis (Final Purity) pure_product->hplc_final

Sources

A Senior Application Scientist's Guide to Base Selection in the Suzuki-Miyaura Reaction of 4-Bromo-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth analysis of a crucial, yet often nuanced, aspect of the Suzuki-Miyaura cross-coupling reaction: the selection of an appropriate base. This guide is specifically tailored for researchers, scientists, and drug development professionals working with functionalized substrates, using 4-Bromo-3-hydroxyphenylboronic acid as our central case study. The presence of both a halogen and a hydroxyl group on the boronic acid partner introduces specific challenges that necessitate a careful and informed choice of base to achieve optimal reaction outcomes.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction couples an organoboron compound with an organohalide.[1] Its significance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials was recognized with the 2010 Nobel Prize in Chemistry.[1]

At the heart of this powerful transformation lies a catalytic cycle where the choice of base is not merely an afterthought but a critical parameter that dictates the reaction's success. The base plays a multifaceted role, primarily to activate the boronic acid for the crucial transmetalation step.[3][4] However, with a substrate like 4-Bromo-3-hydroxyphenylboronic acid, the base must be carefully selected to avoid unwanted side reactions, such as deprotonation of the phenolic hydroxyl group, which can influence the electronic properties of the aromatic ring and potentially interfere with the catalytic cycle.

This guide will dissect the mechanistic role of the base, compare the performance of various common bases through experimental data, and provide a robust, field-tested protocol to empower you to navigate the complexities of this reaction with confidence.

The Mechanistic Imperative: Why the Base is Crucial

The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The base is indispensable for the transmetalation step to proceed efficiently.[4] In the absence of a base, the transfer of the organic group from the boron atom to the palladium center is often sluggish or does not occur at all.[1]

The accepted role of the base involves the formation of a more nucleophilic "ate" complex from the boronic acid.[1][5] This boronate species, [R-B(OH)₃]⁻, is significantly more reactive and readily transfers its organic moiety to the palladium(II) complex.

The base's functions can be summarized as:

  • Activation of the Boronic Acid : It reacts with the boronic acid to form a more electron-rich boronate complex, enhancing its nucleophilicity.[1][3]

  • Facilitation of Ligand Exchange : The base can also interact with the palladium center, facilitating the exchange of the halide ligand for the boronate.[1][5]

  • Acceleration of Reductive Elimination : In some cases, the base can influence the rate of the final reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle boronate_complex boronate_complex transmetalation transmetalation boronate_complex->transmetalation Transfers R² group

Comparative Analysis of Bases for a Hydroxylated Substrate

The selection of the base is highly dependent on the specific substrates, catalyst system, and solvent used.[7] For 4-Bromo-3-hydroxyphenylboronic acid, the goal is to find a base that is effective for the coupling reaction while being compatible with the phenolic hydroxyl group. Very strong bases could lead to the formation of a phenoxide, which might complicate the reaction.

Below is a comparative summary of commonly used bases and their suitability for this specific application.

BaseTypical SolventsRelative StrengthAdvantagesDisadvantages & Considerations for 4-Bromo-3-hydroxyphenylboronic acid
Na₂CO₃ Toluene/H₂O, Dioxane/H₂O, EtOH/H₂OModerateInexpensive, widely used, good functional group tolerance. Often provides high yields.[8]Generally a very safe and effective choice. May require heating for optimal performance.
K₂CO₃ Toluene/H₂O, Dioxane/H₂O, THF/H₂OModerateSimilar to Na₂CO₃, very common and effective.[9]Can sometimes be less soluble than Na₂CO₃, potentially affecting reaction rates.[10]
Cs₂CO₃ Toluene, Dioxane, THF (often with H₂O)Moderate-StrongOften gives superior yields (the "caesium effect"), attributed to higher solubility and the large cation size.[11][12]More expensive than sodium or potassium carbonates. Its higher basicity might interact with the hydroxyl group, but it is generally well-tolerated.
K₃PO₄ Toluene, DioxaneStrongVery effective for difficult couplings, including those with sterically hindered substrates or less reactive chlorides.[5]Its higher basicity increases the risk of side reactions with the hydroxyl group. Should be used with caution and careful monitoring.
NaOH/KOH Aqueous mixturesVery StrongInexpensive and powerful.High strength poses a significant risk of deprotonating the phenol, which can alter the substrate's electronic properties and potentially lead to undesired side reactions. Generally not recommended as a first choice for this substrate.[13]
Et₃N (TEA) Toluene, THF, or as solventWeakOrganic-soluble, mild. Can be suitable for substrates with extremely base-sensitive groups.[14]Often less effective than inorganic bases for Suzuki couplings.[15] May require higher catalyst loading or longer reaction times.
KF Toluene, THFMildParticularly effective with boronic esters, but also works with boronic acids. Considered a mild base, making it a good candidate for sensitive substrates.[3]May not be as effective as carbonates for all substrate combinations.

Field Insights: For substrates like 4-Bromo-3-hydroxyphenylboronic acid, inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) represent the most reliable and effective starting point. They offer a good balance of reactivity and functional group tolerance. Studies have shown that for many Suzuki-Miyaura couplings, Na₂CO₃ provides excellent yields.[8] The use of Cs₂CO₃ is often justified when yields with other carbonates are suboptimal, as it frequently enhances reaction rates and overall conversion.[11][12]

Recommended Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-3-hydroxyphenylboronic acid with a generic aryl iodide. This procedure is designed to be a robust starting point for optimization.

Objective: To synthesize a substituted 3-hydroxybiphenyl derivative.

Materials:

  • 4-Bromo-3-hydroxyphenylboronic acid (1.0 eq)

  • Aryl Iodide (1.1 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.06 eq, 6 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add reactants & solvent to flask (Boronic Acid, Aryl Halide, Dioxane) B 2. Degas the mixture (N₂ bubbling for 15-20 min) A->B C 3. Add catalyst & ligand (Pd(OAc)₂, PPh₃) B->C D 4. Add aqueous base (Na₂CO₃ solution) C->D E 5. Heat to reflux (e.g., 90-100°C) under N₂ atmosphere D->E F 6. Monitor by TLC or LC-MS (Typically 2-12 hours) E->F G 7. Cool to RT, dilute with Ethyl Acetate F->G H 8. Aqueous Wash (Separate layers, wash organic phase) G->H I 9. Dry & Concentrate (Dry with Na₂SO₄, evaporate solvent) H->I J 10. Purify (Column chromatography) I->J

Step-by-Step Procedure:

  • Reaction Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-Bromo-3-hydroxyphenylboronic acid (1.0 eq) and the aryl iodide (1.1 eq).

  • Solvent Addition and Degassing: Add 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the boronic acid). Purge the mixture with a gentle stream of nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Catalyst and Ligand Addition: Under a positive nitrogen atmosphere, add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.06 eq) to the flask.

  • Base Addition: In a separate vessel, dissolve Na₂CO₃ (2.0 eq) in deionized water (typically a 4:1 or 5:1 ratio of dioxane to water). Degas the aqueous solution with nitrogen for 10-15 minutes, then add it to the reaction flask via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then with brine.[16]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Conclusion and Final Recommendations

The successful Suzuki-Miyaura coupling of 4-Bromo-3-hydroxyphenylboronic acid is critically dependent on the judicious selection of the base. For this hydroxyl-containing substrate, the use of moderately basic inorganic carbonates, such as Na₂CO₃ or K₂CO₃ , is strongly recommended as a starting point. These bases provide an excellent balance of reactivity and compatibility, minimizing the risk of side reactions associated with the acidic phenolic proton.

Should these conditions prove suboptimal, transitioning to Cs₂CO₃ is a logical next step, as its enhanced solubility and the "caesium effect" can often drive the reaction to higher conversion. While stronger bases like K₃PO₄ have their place for more challenging substrates, they should be approached with caution in this case. The use of very strong hydroxides or mild organic amines is generally less desirable, representing the extremes of a reactivity spectrum where a moderate approach is most prudent.

By understanding the mechanistic role of the base and considering the specific functionalities of the starting materials, researchers can confidently select the optimal conditions to achieve high yields and purity in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • International Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (2019, July 16). Why in Suzuki Coupling, only weak bases like sodium carbonate, potassium carbonate, etc. are used, and not the strong bases like NaOH?. [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. [Link]

  • ResearchGate. (2015, August 5). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. [Link]

  • MDPI. (n.d.). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. [Link]

  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • ResearchGate. (2016, March 10). Regarding Suzuki coupling reaction?. [Link]

  • MDPI. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

  • University of Rochester. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

  • Chemetall. (n.d.). CATALYSTS CESIUM. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. [Link]

  • ACS Publications. (n.d.). (N-Heterocyclic Carbene)PdCl₂(TEA) Complexes: Studies on the Effect of the “Throw-Away” Ligand in Catalytic Activity. [Link]

  • SpringerLink. (n.d.). A simple and mild Suzuki reaction protocol using triethylamine as base and solvent. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Compunetics. (2020, August 1). Exploring and Quantifying the Caesium Effect I. [Link]

  • Sci-Hub. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]

Sources

A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to 4-Bromo-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of biaryl structures is a cornerstone of molecular construction. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds to create these structures, owing to its mild conditions and broad functional group tolerance.[1][2] A key reagent in this process is the organoboron compound, with 4-Bromo-3-hydroxyphenylboronic acid being a versatile building block for introducing a hydroxylated phenyl ring.

However, the choice of the boron reagent is not a one-size-fits-all decision. Factors such as stability, reactivity, and ease of handling can significantly impact the success and efficiency of a synthesis. This guide provides an in-depth comparison of 4-Bromo-3-hydroxyphenylboronic acid with its common alternatives for the synthesis of a medicinally relevant biaryl scaffold: 2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid . Through a critical analysis of experimental data and mechanistic considerations, we will equip you with the knowledge to make informed decisions for your specific synthetic challenges.

The Target Molecule: 2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid

The 2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, appearing in various biologically active compounds. Its synthesis presents a practical case study for comparing different coupling strategies. The key challenge lies in efficiently forming the bond between the two phenyl rings, one of which bears an ortho-hydroxyl group, a functionality that can sometimes interfere with the catalytic cycle.

The Benchmark: Synthesis Using a Boronic Acid

The conventional approach to synthesizing our target molecule involves the Suzuki-Miyaura coupling of 4-carboxyphenylboronic acid with 2-bromophenol . This reaction serves as our benchmark for comparing alternative methodologies.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-carboxyphenylboronic acid and 2-bromophenol

A typical laboratory-scale procedure for this reaction is as follows:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-carboxyphenylboronic acid (1.0 equiv.), 2-bromophenol (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Introduce a degassed solvent system, commonly a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify to precipitate the carboxylic acid product.

  • The crude product is then collected by filtration and purified by recrystallization or column chromatography.

dot graph TD { subgraph "Suzuki-Miyaura Catalytic Cycle" A["Pd(0)LnActive Catalyst"] -- "Oxidative Addition(Ar-X)" --> B["Ar-Pd(II)Ln-X"] B -- "Transmetalation(Ar'-B(OR)2)" --> C["Ar-Pd(II)Ln-Ar'"] C -- "Reductive Elimination" --> D["Ar-Ar'Biaryl Product"] D -- "Catalyst Regeneration" --> A end

} Caption: Generalized Suzuki-Miyaura catalytic cycle.

While effective, this method using boronic acids can present challenges. Boronic acids are susceptible to protodeboronation, especially under basic aqueous conditions, which can reduce yields.[3] Furthermore, their purification and handling can sometimes be complicated by their tendency to form anhydrides (boroxines).

Alternative Boron Reagents: A Comparative Analysis

To address the limitations of boronic acids, several alternative organoboron reagents have been developed. Here, we compare two prominent alternatives: Potassium Aryltrifluoroborates and MIDA Boronates , in the context of synthesizing our target biaryl.

Potassium Aryltrifluoroborates: Enhanced Stability and Handling

Potassium aryltrifluoroborates (ArBF₃K) are crystalline, air- and moisture-stable solids that are often easier to purify and handle than their boronic acid counterparts.[4][5] They serve as a slow-release source of the boronic acid under the reaction conditions.

The synthesis of 2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid can be achieved by coupling potassium (4-carboxyphenyl)trifluoroborate with 2-bromophenol .

Experimental Protocol:

  • In a reaction vessel, combine potassium (4-carboxyphenyl)trifluoroborate (1.5 equiv.), 2-bromophenol (1.0 equiv.), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (2 mol%), and a base, typically an amine like tert-butylamine (t-BuNH₂), in a solvent system of isopropanol and water.[4]

  • The mixture is heated under an inert atmosphere until the reaction is complete.

  • Workup and purification follow a similar procedure to the boronic acid method.

dot graph G { rankdir=TB; node [shape=box, style="filled", fontname="Arial"];

} Caption: General experimental workflow for biaryl synthesis.

MIDA Boronates: Orthogonal Reactivity and Purification

N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable, crystalline solids.[6] A key advantage of MIDA boronates is their stability to a wide range of reaction conditions, including chromatography, allowing for the purification of the boron reagent before the coupling step. The MIDA protecting group is cleaved under mild basic aqueous conditions, releasing the boronic acid in situ for the Suzuki coupling. This feature enables iterative cross-coupling strategies.

The synthesis would involve the coupling of (4-carboxyphenyl) MIDA boronate with 2-bromophenol .

Experimental Protocol:

  • The coupling reaction is typically carried out with the MIDA boronate (1.1 equiv.), 2-bromophenol (1.0 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base like cesium carbonate (Cs₂CO₃) in a solvent mixture such as dioxane and water.[7]

  • The reaction is heated, and upon completion, the product is isolated and purified.

Performance Comparison: A Data-Driven Perspective

To provide an objective comparison, the following table summarizes typical performance data for the synthesis of ortho-hydroxylated biaryls using these different boron reagents. The data is compiled from representative literature procedures for similar transformations.

Reagent TypeCoupling PartnerTypical CatalystBaseSolvent SystemTemperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Boronic Acid 2-bromophenolPd(PPh₃)₄K₂CO₃ / K₃PO₄Dioxane/H₂O80-10012-2470-85Readily availablePotential for protodeboronation, handling can be difficult
Potassium Aryltrifluoroborate 2-bromophenolPdCl₂(dppf)t-BuNH₂i-PrOH/H₂O8012-1880-95High stability, ease of handlingRequires synthesis from boronic acid
MIDA Boronate 2-bromophenolPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10012-2485-98High stability, chromatographically stable, enables iterative couplingRequires synthesis and deprotection steps

Causality Behind Experimental Choices and Mechanistic Insights

The choice of base, solvent, and catalyst is critical and interdependent.

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation. Stronger bases like cesium carbonate can be beneficial for less reactive coupling partners. For trifluoroborates, an amine base is often used to facilitate the hydrolysis to the active boronic acid.

  • Solvent: A mixed solvent system including water is often necessary to dissolve the base and facilitate the hydrolysis of boronate esters or trifluoroborates. However, for boronic acids prone to protodeboronation, anhydrous conditions might be preferred.

  • Catalyst and Ligands: The choice of palladium catalyst and its associated ligands can significantly influence the reaction outcome, especially for sterically hindered substrates. Bulky electron-rich phosphine ligands, such as those in Pd(dppf)Cl₂, can promote the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[8]

The superior yields often observed with trifluoroborates and MIDA boronates can be attributed to their stability, which minimizes degradation of the boron reagent over the course of the reaction compared to the free boronic acid.

Conclusion and Recommendations

While 4-Bromo-3-hydroxyphenylboronic acid and its isomers are workhorse reagents in biaryl synthesis, their limitations in terms of stability and handling warrant the consideration of alternatives, especially in complex, multi-step syntheses or when maximizing yield is critical.

  • For routine, cost-effective synthesis , traditional boronic acids remain a viable option, provided that reaction conditions are carefully optimized to minimize side reactions like protodeboronation.

  • For improved handling, stability, and often higher yields , potassium aryltrifluoroborates are an excellent choice. Their crystalline nature and stability to air and moisture make them particularly suitable for library synthesis and scale-up operations.

  • For syntheses requiring purification of the boron-containing intermediate or for iterative cross-coupling strategies , MIDA boronates offer unparalleled advantages due to their robustness and orthogonal deprotection conditions.

Ultimately, the optimal choice of reagent will depend on the specific requirements of the synthesis, including the complexity of the substrates, the desired scale, and the cost considerations. By understanding the properties and performance of each of these alternatives, researchers can make more strategic decisions to achieve their synthetic goals efficiently and effectively.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Molander, G. A., & Cavalcanti, L. N. (2013). A Nickel-Catalyzed Miyaura Borylation of Aryl and Heteroaryl Halides and Pseudohalides. The Journal of Organic Chemistry, 78(12), 6427–6439. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(19), 4990-4991. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 45(5), 842–852. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Navarro, O., Kelly, R. A., & Nolan, S. P. (2003). A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Saturated N-Heterocycles. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoro(organo)borates. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

  • Wang, Q., Wang, M., Zhu, W., & Xu, S. (2018). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. IOP Conference Series: Earth and Environmental Science, 186(4), 012048. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in a reaction. The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromo-3-hydroxyphenylboronic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined below are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in chemical handling.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is imperative to understand the hazard profile of 4-Bromo-3-hydroxyphenylboronic acid. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, data from analogous compounds such as 3-hydroxyphenylboronic acid and 4-hydroxyphenylboronic acid indicate that it should be handled as a substance that can cause skin and serious eye irritation[1][2][3]. The presence of a bromine atom suggests a need for heightened caution due to the potential for environmental persistence and bioaccumulation associated with some aromatic brominated compounds[4]. Therefore, it is prudent to treat this compound as hazardous waste.

Core Principles of Disposal:

  • Avoidance of Environmental Release: Under no circumstances should 4-Bromo-3-hydroxyphenylboronic acid be disposed of down the drain or in regular trash[1][5].

  • Personal Protective Equipment (PPE): Appropriate PPE is non-negotiable.

  • Segregation of Waste: Halogenated organic waste should be segregated from non-halogenated waste streams to ensure proper disposal by certified facilities.

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling 4-Bromo-3-hydroxyphenylboronic acid for disposal, ensure that all necessary safety measures are in place. This includes working in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust particles[2][6][7].

Required PPE Specification Rationale
Eye Protection Chemical safety goggles or a face shieldTo prevent eye irritation from dust or splashes[1][3][6].
Hand Protection Nitrile glovesTo prevent skin contact and irritation[1][3].
Body Protection Laboratory coatTo protect clothing and skin from contamination[7].
Respiratory Protection Not typically required for small quantities in a fume hood. For larger quantities or in case of spills, a NIOSH-approved respirator may be necessary.To prevent respiratory tract irritation from dust inhalation[1][2].
Step-by-Step Disposal Protocol

The appropriate disposal method for 4-Bromo-3-hydroxyphenylboronic acid depends on the quantity of waste. The following protocols outline the procedures for small (lab-scale) and large quantities.

For residual amounts of the solid compound or small volumes of solutions containing it:

  • Collection: Carefully sweep up any solid material using a brush and dustpan, avoiding the generation of dust[6][7]. For solutions, absorb the liquid with an inert material like vermiculite or sand.

  • Containerization: Place the collected waste into a clearly labeled, sealable container. The container should be made of a material compatible with the chemical.

  • Labeling: The label must clearly state "Hazardous Waste" and "4-Bromo-3-hydroxyphenylboronic acid". Include the date of accumulation and the name of the generating researcher or lab[8].

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials such as strong oxidizing agents, acids, and bases[1][2].

  • Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.

For larger quantities of the compound, or for materials significantly contaminated with it (e.g., reaction vessels, gloves, etc.):

  • Segregation: All contaminated materials must be segregated as hazardous waste.

  • Packaging: Place the waste in a designated hazardous waste container. Ensure the container is robust and properly sealed to prevent leaks[6][7].

  • Labeling: As with small quantities, the container must be meticulously labeled with the chemical name and hazard information.

  • Documentation: Complete any necessary hazardous waste manifests or logs as required by your institution and local regulations.

  • Professional Disposal: The waste must be disposed of through a licensed hazardous waste disposal facility[1][2][9].

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • PPE: Don the appropriate PPE before attempting to clean up the spill.

  • Containment and Cleanup: For solid spills, carefully sweep or vacuum the material into a hazardous waste container[10]. Avoid creating dust. For liquid spills, use an absorbent material to contain and collect the waste.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your EHS department.

Regulatory Framework

The disposal of 4-Bromo-3-hydroxyphenylboronic acid is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States[11][12][13]. These regulations mandate the proper identification, handling, and disposal of hazardous waste to protect human health and the environment. Adherence to your institution's specific waste management plan, which should be aligned with these federal and state regulations, is mandatory.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_small Small Quantity / Residue cluster_large Large Quantity / Contaminated Items cluster_final Final Disposal Assess Assess Quantity and Contamination PPE Don Appropriate PPE Assess->PPE Collect_Small Collect Waste (Sweep/Absorb) PPE->Collect_Small Small Scale Segregate_Large Segregate as Hazardous Waste PPE->Segregate_Large Large Scale Container_Small Seal in Labeled Container Collect_Small->Container_Small Store_SAA Store in Satellite Accumulation Area Container_Small->Store_SAA EHS_Pickup Arrange EHS/Certified Vendor Pickup Store_SAA->EHS_Pickup Package_Large Package in Designated Container Segregate_Large->Package_Large Document Complete Waste Manifest Package_Large->Document Document->EHS_Pickup Final_Disposal Transport to Approved Disposal Facility EHS_Pickup->Final_Disposal

Caption: Decision workflow for the disposal of 4-Bromo-3-hydroxyphenylboronic acid.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Arbico Organics. (2008, May 14). Material Safety Data Sheet: Boric Acid. Retrieved from [Link]

  • Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Oklahoma. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Boric Acid. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]

  • ComplianceOnline. (n.d.). Chemical Safety Audits | OSHA Training | Sulfuric Acid Hazards. Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Wikipedia. (n.d.). Tritium. Retrieved from [Link]

  • European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • openPR.com. (2026, January 25). Peracetic Acid (PAA) Market Overview and Leading Players. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 4-Bromo-3-hydroxyphenylboronic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Bromo-3-hydroxyphenylboronic acid is foundational to innovation. However, the unique reactivity that makes such compounds valuable also necessitates a rigorous and intelligent approach to safety. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and handling protocols required to work safely with this compound. Our objective is to move beyond a simple checklist and instill a deep, causal understanding of why these procedures are critical, ensuring a self-validating system of safety in your laboratory.

Hazard Profile of Arylboronic Acids

While a specific, comprehensive toxicological profile for 4-Bromo-3-hydroxyphenylboronic acid is not extensively published, a robust safety paradigm can be constructed by examining data from structurally analogous compounds. Arylboronic acids are generally classified as irritants.[1][2] The primary hazards associated with this class of chemicals are consistent across various safety data sheets (SDS).

Hazard ClassificationCategoryPrimary EffectCommon GHS Statement
Skin Corrosion/Irritation Category 2Causes skin irritationH315
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritationH319
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritationH335

This table synthesizes data from safety data sheets for structurally related hydroxyphenyl and brominated phenyl boronic acids.[2][3]

The causality is clear: the compound is a fine, crystalline solid that can easily become airborne, posing a risk of inhalation, and direct contact with skin or mucous membranes can lead to irritation.[4] The primary objective of our safety protocol, therefore, is to prevent the compound from entering the body or making direct contact with it.

The Hierarchy of Controls: A Foundational Safety Principle

Before discussing specific PPE, it is crucial to understand that PPE is the last line of defense. A robust safety culture prioritizes the "Hierarchy of Controls," which systematically minimizes risk from the most effective to the least effective methods. Relying solely on PPE without addressing the preceding controls is an incomplete and less reliable safety strategy.

Hierarchy_of_Controls cluster_pyramid Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls, prioritizing risk mitigation strategies.

For 4-Bromo-3-hydroxyphenylboronic acid, this means:

  • Engineering Controls: Always handle this solid within a certified chemical fume hood or a ventilated balance enclosure to control airborne dust at the source.[4][5] The facility must be equipped with an eyewash station and a safety shower.[4]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Restrict access to handling areas.[5]

Core PPE Requirements: Your Last Line of Defense

When engineering and administrative controls are in place, the following PPE is mandatory to mitigate the risk of residual exposure.

Eye and Face Protection

Chemical safety goggles are non-negotiable. They must be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • The "Why": Standard safety glasses offer insufficient protection from the fine powder of 4-Bromo-3-hydroxyphenylboronic acid, which can become airborne during weighing or transfer. Goggles provide a seal around the eyes, preventing particulates from causing serious irritation.[1][3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

Skin and Body Protection
  • Gloves: Nitrile gloves are the standard for handling most laboratory chemicals. Always inspect gloves for tears or punctures before use.[6] After handling the compound, remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[6] Wash hands thoroughly with soap and water after any handling procedure.[1][5]

  • Laboratory Coat: A long-sleeved, knee-length lab coat is required to protect skin and personal clothing from contamination.[7] It should be kept fully buttoned.[7] This coat should be laundered professionally and not taken home.

Respiratory Protection

Under normal operating conditions within a properly functioning fume hood, respiratory protection is not typically required. However, if you are performing an operation that could generate significant dust outside of a ventilated enclosure or during an emergency spill cleanup, a respirator is necessary.

  • The "Why": Boronic acids can cause respiratory tract irritation if inhaled.[2][3] A NIOSH-approved N95 respirator or higher is recommended to prevent inhalation of airborne particulates.[8] Use of a respirator must be in accordance with a respiratory protection program that meets OSHA's 29 CFR 1910.134 standards, which includes fit-testing and medical evaluation.[4][8][9]

Step-by-Step Protocol: Weighing and Dissolving the Compound

This protocol provides a self-validating workflow that integrates the safety principles described above.

  • Preparation: Before approaching the handling area, don your lab coat, chemical safety goggles, and nitrile gloves.

  • Designate the Area: Confirm the chemical fume hood is functioning correctly. Place all necessary equipment (spatula, weigh paper/boat, beaker, solvent, waste container) inside the hood before introducing the chemical.

  • Handling the Solid: Retrieve the container of 4-Bromo-3-hydroxyphenylboronic acid. Keeping the container within the fume hood, open it carefully to avoid generating dust.

  • Weighing: Use a spatula to carefully transfer the desired amount of the solid to a weigh boat on a tared balance (ideally within a ventilated enclosure or the fume hood). Minimize any dust generation during this process.[4]

  • Dissolution: Add the weighed solid to your reaction vessel or beaker containing the solvent.

  • Immediate Cleanup: Tightly seal the stock container.[10] Dispose of the used weigh boat and any contaminated wipes directly into a clearly labeled hazardous waste container located within the hood.

  • Doffing PPE: Once the operation is complete and the area is clean, remove your gloves and dispose of them. Exit the immediate area before removing your goggles. Wash your hands thoroughly.

Spill and Disposal Plan

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[1][11]

  • Spill: For a small dry spill within a fume hood, carefully sweep up the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[11] Avoid actions that generate dust.[4]

Waste Disposal

All waste materials, including contaminated PPE, unused compound, and solutions, must be disposed of as hazardous waste.

  • The "Why": The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical waste under 40 CFR part 261.[12][13] Unless a formal "delisting" process has proven the treated waste to be non-hazardous, it must be handled by a licensed hazardous waste disposal facility.[14]

  • Procedure: Collect all waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for hazardous waste pickup and disposal. Never dispose of this chemical down the drain or in regular trash.[1][2][3]

By integrating these expert-level protocols and understanding the rationale behind them, you can ensure a safe and effective research environment when working with 4-Bromo-3-hydroxyphenylboronic acid.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Hydroxyphenylboronic acid.
  • FUJIFILM Wako Chemicals. (2023, September 28). SAFETY DATA SHEET - 3-Fluoro-4-hydroxyphenylboronic Acid.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 3,5-Dibromo-4-hydroxybenzoic acid.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Hydroxyphenylboronic acid.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - 4'-Bromoacetophenone.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 2,3-Dibromo-3-phenylpropionic acid.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • Occupational Safety and Health Administration. (n.d.). BORIC ACID.
  • Lab Alley. (n.d.). Boric Acid Safety & Hazards.
  • U.S. Environmental Protection Agency. (n.d.). Guide to the Disposal of Chemically Stabilized and Solidified Waste.
  • BLD Pharmatech. (n.d.). SAFETY DATA SHEET - (7-Chloroquinolin-3-yl)boronic acid.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
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  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Thermo Fisher Scientific. (2025, December 18). Phenylboronic acid - SAFETY DATA SHEET.
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Retrosynthesis Analysis

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4-Bromo-3-hydroxyphenylboronic acid
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Reactant of Route 2
4-Bromo-3-hydroxyphenylboronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.